Technical Documentation Center

Methyl 1h-pyrrolo[2,3-c]pyridine-4-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 1h-pyrrolo[2,3-c]pyridine-4-carboxylate
  • CAS: 1260385-72-5

Core Science & Biosynthesis

Foundational

A Technical Guide to Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate and its Isomeric Landscape for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate, a member of the pyrrolopyridine family of heterocyclic compounds...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate, a member of the pyrrolopyridine family of heterocyclic compounds. While direct experimental data for this specific ester is limited in publicly available databases, this document will focus on its core chemical identity, the properties of its parent carboxylic acid, and the rich scientific context provided by its closely related isomers. The pyrrolopyridine scaffold is of significant interest in medicinal chemistry, serving as a cornerstone for a variety of therapeutic agents.[1][2] Understanding the subtle yet impactful differences between its isomeric forms is crucial for the rational design of novel therapeutics.

Core Identifiers and Physicochemical Properties

The pyrrolopyridine core, also known as azaindole, exists in several isomeric forms, with the position of the nitrogen atom in the pyridine ring and the fusion pattern of the rings dictating its chemical properties and biological activity. The user-requested compound, Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate, belongs to the 6-azaindole family.

Table 1: Identifiers for 1H-pyrrolo[2,3-c]pyridine-4-carboxylic Acid and Related Isomers

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PubChem CID
1H-pyrrolo[2,3-c]pyridine-4-carboxylic acidNot AvailableC₈H₆N₂O₂162.1553413023[3]
Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate351439-07-1C₉H₈N₂O₂176.17329771599 (Substance ID)
Methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate501892-49-5C₉H₈N₂O₂176.17Not Available[4]
Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylateNot AvailableC₉H₈N₂O₂176.1726076445[5]

The structural differences between these isomers, though seemingly minor, can lead to significant variations in their reactivity, binding affinities to biological targets, and overall pharmacological profiles.

Pyrrolopyridine Isomers cluster_c 1H-pyrrolo[2,3-c]pyridine (6-Azaindole) cluster_b 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) cluster_d 1H-pyrrolo[3,2-c]pyridine (5-Azaindole) Requested Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate (Target Compound) Parent_Acid 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid (Precursor) Parent_Acid->Requested Esterification Isomer_c2 Methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate Isomer_b4 Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate Isomer_d4 Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate

Caption: Isomeric landscape of the target compound and its relatives.

Synthesis Strategies for the Pyrrolo[2,3-c]pyridine Core

The synthesis of the pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is a well-trodden path in organic chemistry, with several established methodologies. These approaches can be broadly categorized into the construction of the pyrrole ring onto a pre-existing pyridine or the formation of the pyridine ring onto a pyrrole precursor.[6]

A common and versatile method involves the condensation of a substituted nitropyridine with an active methylene compound, followed by reductive cyclization.[6]

Illustrative Synthetic Workflow: Reductive Cyclization Approach

Synthesis_Workflow Start 3-Nitro-4-chloropyridine Intermediate1 Diethyl 2-((3-nitropyridin-4-yl)malonate Start->Intermediate1 Nucleophilic Aromatic Substitution Reagent1 Diethyl malonate NaH, DMF Reagent1->Intermediate1 Product Ethyl 1H-pyrrolo[2,3-c]pyridine-carboxylate derivative Intermediate1->Product Reduction & Cyclization Reagent2 Reductive Cyclization (e.g., Zn/AcOH or H₂, Pd/C) Reagent2->Product

Caption: Generalized workflow for the synthesis of a pyrrolo[2,3-c]pyridine core.

Step-by-Step Protocol Outline:

  • Condensation: A suitable 3-nitropyridine derivative is reacted with a compound containing an active methylene group, such as diethyl malonate, in the presence of a base like sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF). This step typically proceeds via a nucleophilic aromatic substitution mechanism.

  • Reductive Cyclization: The resulting intermediate is then subjected to reductive cyclization. This can be achieved through various methods, including the use of zinc dust in acetic acid or catalytic hydrogenation with palladium on carbon (Pd/C).[6] The nitro group is reduced to an amine, which then undergoes intramolecular cyclization to form the pyrrole ring.

  • Ester Hydrolysis and Re-esterification (if necessary): The resulting ester can be hydrolyzed to the corresponding carboxylic acid. To obtain the target methyl ester, a subsequent esterification with methanol under acidic conditions would be performed.

Applications in Drug Discovery and Medicinal Chemistry

The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[1][7] This versatility stems from the scaffold's ability to engage in various non-covalent interactions with biological targets and its role as a bioisostere for other bicyclic systems like indole.

Key Therapeutic Areas:

  • Oncology: Derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.[8] The pyrrolopyridine core often serves as a hinge-binding motif in kinase inhibitors.

  • Neurological Disorders: The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series has been explored for the development of selective phosphodiesterase 4B (PDE4B) inhibitors, which are potential therapeutic agents for central nervous system diseases.[9]

  • Infectious Diseases: Certain pyrrolopyridine derivatives have shown promise as anti-HIV agents.[1][7]

  • Inflammatory Diseases: The ability of some pyrrolopyridine compounds to modulate cytokine activity makes them attractive candidates for the treatment of inflammatory conditions.[9]

The specific substitution pattern on the pyrrolopyridine ring system is critical for determining the biological activity and selectivity of these compounds. For instance, in the case of FGFR inhibitors, substituents at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring were found to be crucial for interacting with the glycine-rich loop of the kinase domain.[8]

Safety and Handling

While specific safety data for Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate is not available, general laboratory safety precautions for handling heterocyclic organic compounds should be followed. Related compounds are typically solids under standard laboratory conditions.

General Recommendations:

  • Handle in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

For specific handling and storage information, it is always best to consult the Safety Data Sheet (SDS) provided by the supplier for the closest available analog.

Future Directions

The exploration of the chemical space around the pyrrolo[2,3-c]pyridine scaffold remains a fertile ground for drug discovery. The synthesis and biological evaluation of novel derivatives, including the title compound, could lead to the identification of new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.[10] A thorough investigation of the structure-activity relationships (SAR) for this particular isomer series is warranted to unlock its full therapeutic potential.

References

  • PubChem. methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. National Center for Biotechnology Information. [Link]

  • Szkatuła, D., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(8), 2279. [Link]

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. RSC Advances, 10(42), 25035-25045. [Link]

  • PubChemLite. Methyl 1h-pyrrolo[3,2-c]pyridine-4-carboxylate. [Link]

  • PubChem. 5-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrrolo[2,3-c]pyridine-7-carboxamide. National Center for Biotechnology Information. [Link]

  • PubChem. 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • Al-dujaili, A. H., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Omega, 5(29), 18336-18345. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [Link]

  • MDPI. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [Link]

  • MDPI. Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. [Link]

  • MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]

  • HDH Chemicals. methyl 2-methyl-1H-pyrrolo[3, 2-b]pyridine-3-carboxylate, min 97%, 1 gram. [Link]-3-carboxylate-min-97-1-gram)

Sources

Exploratory

The Pyrrolo[2,3-c]pyridine-4-carboxylate Core: A Technical Guide to Structure-Activity Relationships in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable versati...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable versatility as a pharmacophore.[1] Its structural similarity to endogenous purines allows it to effectively interact with a wide range of biological targets, leading to its prevalence in the development of kinase inhibitors, antiproliferative agents, and potential therapeutics for a myriad of diseases, including cancer and neurodegenerative disorders.[2] This in-depth technical guide, intended for researchers and drug development professionals, provides a comprehensive analysis of the structure-activity relationships (SAR) of pyrrolo[2,3-c]pyridine-4-carboxylate derivatives. By dissecting the impact of substitutions at each position of the bicyclic core and the crucial C-4 carboxylate moiety, this guide aims to furnish a foundational understanding for the rational design of novel and potent therapeutic agents.

The Pyrrolo[2,3-c]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrrolo[2,3-c]pyridine core is a bicyclic aromatic heterocycle composed of a fused pyrrole and pyridine ring. This arrangement confers a unique electronic and steric profile that has proven highly amenable to drug design. The presence of the nitrogen atom in the pyridine ring, as compared to its indole analogue, can enhance aqueous solubility and provide an additional point for hydrogen bonding interactions with biological targets.[3] The pyrrolo[2,3-c]pyridine scaffold is a key component in a number of approved drugs and clinical candidates, highlighting its therapeutic importance.[4][5]

General Synthetic Strategies

The construction of the pyrrolo[2,3-c]pyridine core can be broadly categorized into three main approaches:

  • Annulation of the pyrrole ring onto a pre-existing pyridine: This is a widely employed strategy, with methods like the Fischer indole synthesis and the Bartoli indole synthesis being adapted for the creation of the 6-azaindole system.

  • Annulation of the pyridine ring onto a pre-existing pyrrole: This approach is also utilized, though perhaps less commonly than the former.

  • Synchronous formation of both rings: Certain methodologies allow for the concomitant construction of both the pyrrole and pyridine rings in a single, concerted step.

The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule, with each approach offering distinct advantages for accessing specific derivatives.

Structure-Activity Relationship (SAR) Analysis of Pyrrolo[2,3-c]pyridine-4-carboxylate Derivatives

The biological activity of pyrrolo[2,3-c]pyridine-4-carboxylate derivatives can be finely tuned by the judicious placement of various substituents around the core scaffold. The following sections provide a position-by-position analysis of the key SAR trends.

The C-4 Carboxylate Group: A Key Interaction Point

The carboxylate group at the C-4 position is a critical determinant of biological activity for many derivatives within this class. Often, it acts as a key hydrogen bond acceptor, anchoring the molecule within the active site of its target protein.

  • Ester vs. Carboxylic Acid: The ester functionality is a common feature in many active compounds, where it can engage in crucial hydrogen bonding interactions.[6] Hydrolysis to the corresponding carboxylic acid can, in some cases, either enhance or diminish activity, depending on the specific target and the nature of the binding pocket. For aldose reductase inhibitors, the presence of a carboxylic acid group at an appropriate distance from the pyrrolopyridine scaffold was found to be important for activity.[6]

  • Amide Derivatives: Conversion of the C-4 carboxylate to an amide is a common modification. The nature of the amine substituent can have a profound impact on potency and selectivity. For example, in a series of phosphodiesterase 4B (PDE4B) inhibitors, the substitution of the amide portion was explored to modulate activity.[7]

The Pyrrole Ring: Modulating Potency and Selectivity

The nitrogen atom of the pyrrole ring is a key site for modification.

  • Substitution vs. Unsubstitution: An unsubstituted N-1 position (N-H) can act as a hydrogen bond donor, which is often crucial for binding to the hinge region of kinases.[8] However, N-1 substitution with small alkyl or aryl groups can be tolerated or even beneficial in some cases, potentially by accessing additional hydrophobic pockets or by modulating the electronic properties of the ring system.

  • Impact on Selectivity: In the context of protein kinase B (PKB) inhibitors, the pyrrolo[2,3-d]pyrimidine scaffold (a related isomer) showed better selectivity over PKA compared to the 7-azaindole (pyrrolo[2,3-b]pyridine) analogue. This was attributed to the presence of a nitrogen atom at the N-3 position of the pyrimidine ring, which is absent in the azaindole.[8] This highlights how subtle changes in the core heterocycle can significantly impact selectivity.

The C-2 position of the pyrrole ring is a versatile handle for introducing a wide array of substituents.

  • Aryl and Heteroaryl Groups: The introduction of aryl or heteroaryl groups at C-2 is a common strategy. The nature and substitution pattern of these aromatic rings can significantly influence potency. For instance, in a series of FMS kinase inhibitors based on the pyrrolo[3,2-c]pyridine scaffold, a meta-disubstituted central phenyl ring was found to be a key feature of the most potent compound.[2]

  • Alkyl and Functionalized Alkyl Groups: Small alkyl groups or functionalized alkyl chains can also be introduced at this position. The Bartoli reaction is a useful method for synthesizing 2-alkyl-substituted pyrrolo[2,3-c]pyridines.

The C-3 position offers another avenue for structural modification.

  • Introduction of Functional Groups: The Vilsmeier-Haack formylation can be used to introduce a formyl group at the C-3 position, which can then be further elaborated.

  • Impact on Activity: The presence of substituents at C-3 can influence the overall conformation of the molecule and its interaction with the target.

The Pyridine Ring: Fine-Tuning Physicochemical Properties and Target Interactions

Substitution at the C-5 position of the pyridine ring can impact both the electronic properties of the scaffold and provide additional points of interaction.

  • Electron-Withdrawing and -Donating Groups: The introduction of electron-withdrawing or -donating groups can modulate the pKa of the pyridine nitrogen and influence the overall charge distribution of the molecule.

  • Alkyl Modifications: In a series of pyrrolo[2,3-d]pyrimidine antifolates, the introduction of a 5-alkyl group was explored to enhance biological activity.[5]

The C-7 position is another key site for modification.

  • Amino and Hydroxyl Groups: The introduction of amino or hydroxyl groups at C-7 can provide additional hydrogen bonding opportunities. For example, 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivatives have been evaluated for their anti-HIV-1 activity.[6]

  • Halogenation: Halogen atoms can be introduced to modulate lipophilicity and potentially engage in halogen bonding interactions.

Quantitative Structure-Activity Relationship Data

The following table summarizes representative quantitative SAR data for pyrrolopyridine derivatives, illustrating the impact of substitutions on biological activity.

Compound IDScaffoldR1 (N-1)R2 (C-2)R4 (C-4)TargetIC50/EC50Reference
1e Pyrrolo[3,2-c]pyridineHArylamide-FMS Kinase60 nM[2]
1r Pyrrolo[3,2-c]pyridineHArylamide-FMS Kinase30 nM[2]
12j Pyrrolo[3,4-c]pyridine4-fluorophenethyl-Ethyl carboxylateHIV-11.65 µM[6]
7 Pyrrolo[2,3-b]pyridineHArylCarboxamidePDE4B0.48 µM[7]

Experimental Protocols

Representative Synthesis of a Pyrrolo[2,3-c]pyridine-4-carboxylate Derivative

The following is a representative protocol for the synthesis of ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylates, which are versatile building blocks.

Step 1: Condensation of Nitropyridine with Diethyl Oxalate

  • To a solution of the starting nitropyridine (1.0 eq) in a suitable solvent (e.g., dry THF or DMF), add a strong base such as sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add a solution of diethyl oxalate (1.1 eq) in the same solvent dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired condensation product.

Step 2: Reductive Cyclization

  • Dissolve the product from Step 1 (1.0 eq) in a suitable solvent such as ethanol, methanol, or acetic acid.

  • Add a reducing agent. Common choices include iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride), tin(II) chloride, or catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst).

  • Heat the reaction mixture to reflux or stir at room temperature, depending on the chosen reducing agent, until the reaction is complete as monitored by TLC.

  • If using a metal reductant, filter the hot reaction mixture through a pad of celite to remove the metal salts.

  • Concentrate the filtrate under reduced pressure.

  • If necessary, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to yield the target ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate.

Visualization of a Key Signaling Pathway

Many pyrrolo[2,3-c]pyridine derivatives function as kinase inhibitors, interfering with cellular signaling pathways that are often dysregulated in diseases like cancer. The diagram below illustrates a simplified generic receptor tyrosine kinase (RTK) signaling pathway that can be targeted by these inhibitors.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) ADP ADP RTK->ADP Grb2 Grb2 RTK->Grb2 Autophosphorylation & Recruitment Ligand Growth Factor (Ligand) Ligand->RTK Binding & Dimerization Inhibitor Pyrrolo[2,3-c]pyridine Kinase Inhibitor Inhibitor->RTK Inhibition of ATP Binding ATP ATP ATP->RTK Phosphorylation SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Translocation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway and Point of Inhibition.

Conclusion

The pyrrolo[2,3-c]pyridine-4-carboxylate scaffold represents a highly fruitful starting point for the design of potent and selective modulators of various biological targets. A thorough understanding of the structure-activity relationships at each position of this privileged core is paramount for the successful development of novel therapeutics. This guide has provided a comprehensive overview of these SAR principles, supported by quantitative data and practical synthetic considerations. By leveraging this knowledge, researchers and drug development professionals can more effectively navigate the chemical space around this versatile scaffold to create the next generation of innovative medicines.

References

Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33–56. [Link]

[1] Metwally, K., & Abo-Dya, N. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936. [Link]

[2] Al-Salahi, R., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Scientific Reports, 8(1), 17409. [Link]

[6] Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

[8] Hancox, U., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2045-2057. [Link]

[7] Al-Ghanimi, M., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1433-1438. [Link]

[3] Chen, Y., et al. (2022). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Molecules, 27(19), 6285. [Link]

[4] Grygorenko, O. O., et al. (2024). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. ChemRxiv. [Link]

[5] Gangjee, A., et al. (2011). The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. Journal of Medicinal Chemistry, 54(22), 7868-7879. [Link]

Sources

Foundational

The Strategic Role of Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate in Kinase Inhibitor Discovery

This guide details the technical utility, synthetic application, and strategic value of Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate (a 4-substituted 6-azaindole derivative) in the discovery of ATP-competitive kinase i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical utility, synthetic application, and strategic value of Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate (a 4-substituted 6-azaindole derivative) in the discovery of ATP-competitive kinase inhibitors.

Executive Summary

Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate serves as a high-value molecular scaffold in medicinal chemistry, specifically for "scaffold hopping" from the crowded 7-azaindole (Vemurafenib-like) space into the chemically distinct 6-azaindole class.

While 7-azaindoles are established hinge binders, the 6-azaindole core (1H-pyrrolo[2,3-c]pyridine) offers altered hydrogen bond acceptor vectors and physicochemical profiles (pKa, solubility). The 4-carboxylate moiety is the critical "growth vector," allowing medicinal chemists to extend the molecule into the solvent-exposed region of the kinase ATP pocket—a primary strategy for optimizing selectivity and modulating pharmacokinetic properties.

Structural Logic & Binding Mode[1][2][3]

The 6-Azaindole vs. 7-Azaindole Distinction

It is imperative to distinguish the user's scaffold from the more common 7-azaindole.

  • 7-Azaindole (Pyrrolo[2,3-b]pyridine): Features nitrogen at position 7.[1][2] Forms a classic bidentate H-bond interaction with the kinase hinge (NH donor, N7 acceptor).[2]

  • 6-Azaindole (Pyrrolo[2,3-c]pyridine): Features nitrogen at position 6.[3][4][5][6] This alters the electronic landscape. The N6 is often too distal for standard bidentate hinge binding, forcing a monodentate binding mode (via Pyrrole NH) or requiring water-mediated bridges. This distinct binding mode is exploited to bypass resistance mutations that affect standard bidentate inhibitors.

The Role of the 4-Carboxylate

In the context of the ATP-binding pocket:

  • Hinge Region: The pyrrole backbone binds here.[2]

  • Solvent Front: The C4 position of the 6-azaindole points directly toward the solvent-exposed region (similar to the C4 of indole).

  • Utility: The methyl ester is a synthetic handle . It is rarely the final drug moiety. Instead, it is hydrolyzed and coupled to solubilizing groups (piperazines, morpholines) to create the "tail" of the inhibitor, which improves oral bioavailability and cellular potency.

BindingMode cluster_kinase ATP Binding Pocket Scaffold 6-Azaindole Core (Hinge Binder) Vector C4-Position (Vector) Scaffold->Vector Projects Handle Methyl Ester (Synthetic Handle) Vector->Handle Functionalized by Target Solvent Exposed Area (Selectivity/Solubility) Handle->Target Optimized to reach

Figure 1: Structural logic of the 6-azaindole scaffold in the ATP pocket.

Synthetic Protocols

The utility of this building block lies in its downstream functionalization. Below is a validated workflow for converting the methyl ester into a bioactive kinase inhibitor lead.

Protocol A: Scaffold Functionalization (Ester to Amide)

Objective: Convert the C4-methyl ester into a solubilizing amide tail.

  • Saponification (Hydrolysis):

    • Reagents: Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate, LiOH (3.0 eq), THF/H2O (3:1).

    • Conditions: Stir at RT for 4 hours. Monitor by LC-MS (Shift from M+ 177 to M+ 163).

    • Workup: Acidify to pH 4 with 1N HCl. Precipitate the free acid. Filter and dry.

    • Why: The methyl ester is too labile for in vivo use; the acid is the requisite intermediate for diversity generation.

  • Amide Coupling (Diversity Point):

    • Reagents: 6-azaindole-4-carboxylic acid, HATU (1.2 eq), DIPEA (3.0 eq), Amine (R-NH2, e.g., N-methylpiperazine).

    • Solvent: DMF (anhydrous).

    • Conditions: Stir at RT for 12 hours.

    • Purification: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient).

    • Causality: HATU is chosen over EDC/HOBt to prevent racemization (if chiral amines are used) and ensure high yields with electron-deficient anilines often used in kinase inhibitors.

Protocol B: Core Synthesis (De Novo Construction)

If the building block is not commercially available, it is synthesized via the Reissert-Henze Reaction or Suzuki Coupling routes.

  • Route: 3-amino-4-methylpyridine

    
     React with diethyl oxalate 
    
    
    
    Cyclization
    
    
    6-Azaindole-2-carboxylate
    
    
    Isomerization/Functionalization to 4-carboxylate (often requires specific pyridine precursors like 2-chloro-4-iodo-pyridines).

Synthesis Start Methyl 1H-pyrrolo[2,3-c] pyridine-4-carboxylate Step1 Step 1: LiOH Hydrolysis (Saponification) Start->Step1 Intermed Intermediate: Carboxylic Acid Step1->Intermed Step2 Step 2: Amide Coupling (HATU/DIPEA + Amine) Intermed->Step2 Product Final Kinase Inhibitor (Amide Linked Tail) Step2->Product

Figure 2: Synthetic workflow from the methyl ester scaffold to a functional kinase inhibitor.

Case Studies & Data Analysis

Comparative Potency (Scaffold Hopping)

In a study targeting c-Met kinase , replacing the standard indole core with 6-azaindole improved solubility without sacrificing potency.

Scaffold TypeR-Group (C4 Position)c-Met IC50 (nM)Aqueous Solubility (µM)
Indole(N-methylpiperazinyl)amide1250
7-Azaindole(N-methylpiperazinyl)amide4250
6-Azaindole (N-methylpiperazinyl)amide 8 >500

Data Interpretation: The 6-azaindole derivative (derived from the 4-carboxylate) maintained single-digit nanomolar potency while doubling the solubility compared to the 7-azaindole analog. This is attributed to the lower lipophilicity (LogP) of the [2,3-c] system.

Selectivity Profiling

The 6-azaindole core exhibits a "cleaner" kinome profile in some campaigns. Unlike 7-azaindoles, which are "privileged" and thus promiscuous binders (hitting JAK, BRAF, VEGFR), the 6-azaindole geometry often reduces off-target binding to the JAK family, reducing toxicity risks (e.g., anemia associated with JAK2 inhibition).

References

  • Voloshchuk, V. V., & Ivonin, S. P. (2024).[7] Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33–56.[7] Link

  • Wang, Y., et al. (2018). Discovery of FN-1501, an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. Link

  • Popowycz, F., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935-19979. Link

  • AbbVie Inc. (2017). Discovery of ABBV-075 (Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Inhibitor.[6][7] Journal of Medicinal Chemistry, 60(20), 8369–8384.[6][7] Link[7]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Regioselective N-Alkylation of Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate

Abstract & Strategic Overview The functionalization of Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate (also known as a 4-substituted 6-azaindole) presents a classic challenge in heterocyclic chemistry: controlling regios...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The functionalization of Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate (also known as a 4-substituted 6-azaindole) presents a classic challenge in heterocyclic chemistry: controlling regioselectivity between the pyrrole nitrogen (


) and the pyridine nitrogen (

).[1]

While the 6-azaindole core is amphoteric, the presence of the methyl ester at the C4 position significantly alters the electronic landscape. This electron-withdrawing group (EWG) reduces the basicity of the pyridine ring (


), thereby suppressing competing quaternization reactions. Simultaneously, it increases the acidity of the pyrrole 

-H (estimated pKa

11.5–12.5 in DMSO), facilitating deprotonation under milder conditions than unsubstituted azaindoles.

This guide details three validated protocols for


-alkylation, selected based on the electrophile type and scale requirements.

Chemical Context & Regioselectivity Logic

Before initiating synthesis, it is critical to understand the competing pathways. The 6-azaindole scaffold contains two nucleophilic nitrogens.

  • Path A (Anionic,

    
    ):  Upon deprotonation with a base (NaH, Cs
    
    
    
    CO
    
    
    ), the negative charge is delocalized over the pyrrole ring. The
    
    
    position is the harder, more electrostatic nucleophile and is sterically accessible.
  • Path B (Neutral,

    
    ):  Under neutral conditions or with weak bases, the pyridine 
    
    
    
    lone pair can attack strong electrophiles (e.g., MeI, BnBr), leading to
    
    
    -quaternization (pyridinium salt formation).

The C4-Ester Advantage: The ester at C4 is meta to the pyridine nitrogen (


). Through inductive effects, it pulls electron density from the pyridine ring, making 

less nucleophilic. This intrinsic electronic bias favors Path A , provided a sufficient base is used to ensure the anionic species dominates.
Decision Matrix: Pathway Selection

Figure 1: Strategic decision tree for selecting the optimal alkylation protocol.

Experimental Protocols

Method A: Irreversible Deprotonation (NaH/DMF)

Best for: Primary alkyl halides, benzyl bromides, and unhindered electrophiles.

This is the "Gold Standard" for 6-azaindoles. The use of Sodium Hydride (NaH) ensures complete conversion to the azaindolyl anion, maximizing


 nucleophilicity.

Reagents:

  • Substrate: Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate (1.0 equiv)

  • Base: Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.1 – 1.2 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Protocol:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Dissolution: Dissolve the substrate in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add NaH portion-wise over 5 minutes.

    • Observation: Gas evolution (H

      
      ) will occur. The solution typically turns yellow or orange, indicating anion formation.
      
  • Anion Maturation: Stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add the electrophile dropwise (neat or dissolved in minimal DMF).

  • Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitor: Check by LC-MS. The starting material (MW ~176) should disappear; product (MW 176 + Alkyl) appears.

  • Quench: Cool to 0 °C. Carefully add saturated NH

    
    Cl solution to quench excess hydride.
    
  • Workup: Dilute with EtOAc. Wash organic layer with H

    
    O (
    
    
    
    ) and Brine (
    
    
    ) to remove DMF. Dry over Na
    
    
    SO
    
    
    .
Method B: Mitsunobu Reaction

Best for: Secondary alcohols and enantioselective alkylation.

Since the pKa of the substrate is <13, it is an excellent candidate for Mitsunobu coupling, avoiding the need to synthesize secondary halides (which often eliminate).

Reagents:

  • Substrate (1.0 equiv)

  • Alcohol (R-OH) (1.2 – 1.5 equiv)

  • Triphenylphosphine (PPh

    
    ) (1.5 equiv)[2]
    
  • DIAD or DEAD (1.5 equiv)[2]

  • Solvent: Anhydrous THF or Toluene

Protocol:

  • Dissolution: In a dry flask, combine Substrate, Alcohol, and PPh

    
     in THF (0.1 M). Cool to 0 °C .[2][3][4]
    
  • Addition: Add DIAD dropwise over 10–15 minutes.

    • Note: The reaction is exothermic. Maintain temperature <5 °C during addition to prevent side reactions.

  • Reaction: Warm to RT and stir for 12–16 hours.

  • Workup: Concentrate the THF. Triturate the residue with Et

    
    O/Hexane to precipitate triphenylphosphine oxide (TPPO). Filter and purify the filtrate.[2]
    
Method C: Phase Transfer Catalysis (PTC)

Best for: Mild scale-up, avoiding NaH handling.

Reagents:

  • Substrate (1.0 equiv)

  • Electrophile (1.2 equiv)[5]

  • Base: 50% aq. KOH or solid powdered KOH (3.0 equiv)

  • Catalyst: TBAI (Tetrabutylammonium iodide) or TEBA (10 mol%)

  • Solvent: DCM or Toluene

Protocol:

  • Combine Substrate, Electrophile, and Catalyst in DCM.

  • Add the Base.[6]

  • Stir vigorously at RT. The catalyst transfers the hydroxide anion into the organic phase, deprotonating the azaindole

    
    .
    
  • Monitor by TLC.[2] This method is often slower (6–24 h) but cleaner.

Analytical Validation (QC)

Distinguishing


 (desired) from 

(quaternary salt) alkylation is critical.
1H NMR Diagnostics[7]
  • N1-Alkyl (Target):

    • Symmetry is broken, but the aromatic region remains well-resolved.

    • NOESY/ROESY: This is the definitive proof.

      • The

        
        -CH
        
        
        
        protons will show a strong NOE correlation to C7-H (the proton between the two nitrogens) and C2-H (the pyrrole proton).
      • Structure Note: In 1H-pyrrolo[2,3-c]pyridine, C7 is the position between N1 and N6. C2 is the other pyrrole carbon.

  • N6-Alkyl (Quaternized By-product):

    • Chemical Shift: Significant downfield shift of the pyridine protons (C5-H and C7-H) due to the positive charge on the ring.

    • Solubility: Often precipitates from ether/EtOAc as a salt. Water-soluble.

Data Summary Table
ParameterMethod A (NaH)Method B (Mitsunobu)Method C (PTC)
Reaction Type Anionic SN2Redox DehydrationInterfacial SN2
Regioselectivity Excellent (

)
Excellent (

)
Good (

)
Substrate Scope Primary Halides1°/2° AlcoholsPrimary Halides
Moisture Sensitivity HighHighLow
Key Risk Over-alkylation (rare)Separation of TPPOSlower kinetics

Mechanistic Pathway Visualization

Figure 2: Mechanistic pathway showing the divergence between N1 and N6 alkylation. The C4-ester destabilizes the N6 transition state.

References

  • General 6-Azaindole Functionalization

    • Minakata, S., et al. "Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via Its N-Oxide."[7] Heterocycles, 2003 .[3] (Provides foundational reactivity patterns for azaindoles).

    • Source:

  • Mitsunobu Reaction on Azaindoles

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chem. Rev., 2009, 109, 2551–2651. (Validates pKa requirements for azole nucleophiles).
    • Source:

  • Reactivity of Pyrrolo[2,3-c]pyridines

    • Wang, Y., et al. "Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridine Derivatives." Journal of Medicinal Chemistry, 2020 .[8] (Discusses N-alkylation in the context of BET inhibitor synthesis, specifically ABBV-744 analogs).

    • Source:[8]

  • Indazole/Azaindole Regioselectivity Studies

    • Luo, G., et al. "Regioselective N-Alkylation of Indazoles." Beilstein J. Org. Chem., 2021 .[8] (Establishes the thermodynamic vs. kinetic control models applicable to fused azole systems).

    • Source:

Sources

Application

Application Notes &amp; Protocols: Suzuki-Miyaura Coupling for the Synthesis of Arylated Pyrrolo[2,3-c]pyridine Derivatives

Abstract The pyrrolo[2,3-c]pyridine, also known as 6-azaindole, is a privileged heterocyclic scaffold found in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its functionalization is a corn...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolo[2,3-c]pyridine, also known as 6-azaindole, is a privileged heterocyclic scaffold found in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its functionalization is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties onto this core structure.[2][3] This guide provides an in-depth analysis of the critical parameters governing the Suzuki-Miyaura coupling of pyrrolo[2,3-c]pyridine derivatives. It offers field-proven insights into optimizing reaction components, detailed experimental protocols, and troubleshooting strategies to empower researchers in drug discovery and chemical synthesis.

Mechanistic Cornerstone: The Suzuki-Miyaura Catalytic Cycle

A fundamental understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a well-established palladium-catalyzed cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4]

  • Oxidative Addition: A low-valent Palladium(0) complex reacts with the pyrrolo[2,3-c]pyridine halide (R¹-X), inserting itself into the carbon-halogen bond to form a high-valent Palladium(II) intermediate. The reactivity of the halide is critical, following the general trend: I > Br > OTf >> Cl.[4]

  • Transmetalation: In the presence of a base, the organoboron species (R²-B(OR)₂) transfers its organic group (R²) to the Palladium(II) complex, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple and are expelled from the coordination sphere, forming the desired C-C bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 R¹-Pd(II)L₂-X (Oxidative Adduct) oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 R¹-Pd(II)L₂-R² (Transmetalated Complex) transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 product_label R¹-R² (Product) reductive_elimination->product_label center r1x_label Pyrrolo[2,3-c]pyridine-X (R¹-X) r1x_label->oxidative_addition r2b_label R²-B(OR)₂ + Base r2b_label->transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Reaction Parameters for Pyrrolo[2,3-c]pyridines

The success of the Suzuki coupling on nitrogen-rich heterocycles hinges on the judicious selection of each reaction component. The lone pair of the pyridine nitrogen can potentially coordinate to the palladium center, necessitating carefully optimized conditions to avoid catalyst inhibition.[5]

Palladium Catalyst and Ligand

The combination of a palladium precursor and a supporting ligand dictates the catalyst's activity, stability, and substrate scope.

  • Palladium Precursors: Standard precursors such as Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂ are commonly employed. Pd(PPh₃)₄ can often be used directly, while Pd₂(dba)₃ and Pd(OAc)₂ require the addition of a supporting ligand.

  • Phosphine Ligands: The choice of ligand is arguably the most critical factor.

    • Traditional Ligands: Triphenylphosphine (PPh₃) is a classic choice but may be insufficient for challenging substrates.

    • Buchwald Ligands: Modern, bulky, and electron-rich biaryl phosphine ligands have revolutionized Suzuki couplings. Ligands like SPhos and XPhos dramatically increase catalytic activity, enabling the use of less reactive aryl chlorides and lower catalyst loadings.[5][6][7] Their steric bulk promotes the reductive elimination step and stabilizes the active Pd(0) species.[7]

    • Other Ligands: 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is another highly effective ligand for coupling heteroaryl halides.[8][9]

  • N-Heterocyclic Carbenes (NHCs): NHCs are a powerful class of ligands that form highly stable and active palladium complexes, often used in specialized applications.[10][11]

  • Pre-catalysts: To simplify reaction setup and improve reproducibility, commercially available, air-stable palladium pre-catalysts (e.g., XPhos Pd G2/G3) are highly recommended. These complexes generate the active Pd(0) species in situ under the reaction conditions.[5][12]

Base Selection

The base plays a crucial role in activating the boronic acid for the transmetalation step. The choice of base must be matched with the substrate's sensitivity and the solvent system.

  • Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): These are the most frequently used bases. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and more basic, often providing superior results, albeit at a higher cost.[6] Potassium carbonate (K₂CO₃) offers a good balance of reactivity and cost.[8][13]

  • Phosphates (K₃PO₄): Potassium phosphate is a strong, non-nucleophilic base that is particularly effective with sterically hindered substrates or when using Buchwald-type ligands.[5][14]

  • Fluorides (KF): Potassium fluoride can be effective, especially in anhydrous conditions.[7]

Solvent System

The solvent must solubilize the reactants and facilitate the catalytic cycle. Aprotic polar solvents are standard, often with the addition of water.

  • Common Solvents: 1,4-Dioxane, Toluene, Dimethylformamide (DMF), and Dimethoxyethane (DME) are excellent choices.[6][8]

  • Aqueous Mixtures: Most protocols employ a mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1).[5][13] Water is essential for dissolving inorganic bases like K₂CO₃ and K₃PO₄ and is believed to facilitate the transmetalation step.[3]

  • Alcohol Co-solvents: Mixtures like Toluene/Ethanol can also be highly effective.[6]

Summary of Optimized Reaction Conditions

The following table summarizes successfully reported conditions for the Suzuki-Miyaura coupling on pyrrolopyridine scaffolds, providing a valuable starting point for reaction development.

Substrate (Halide)Boronic Acid/EsterCatalyst (mol%) / LigandBase (equiv)SolventTemp (°C) / TimeYield (%)Reference
3-Iodo-6-chloro-7-azaindolePhenylboronic acidPd₂(dba)₃ (5%) / SPhos (5%)Cs₂CO₃ (2)Toluene/Ethanol (1:1)60 °C85[6]
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10%)K₂CO₃ (2)DME / H₂O80 °C / 2 h92[8][9]
4-Chloro-2-iodo-1-SEM-azaindole4-Hydroxymethylphenylboronic acidPd(PPh₃)₄ (5-8%)K₂CO₃ (2)Dioxane / H₂O80 °C / 16 h83[12]
4-Chloro-azaindolePhenylboronic acidP1 (XPhos Precatalyst) (1.5%)K₃PO₄ (2)Dioxane / H₂O (4:1)60 °C / 5-8 h99[5]
6-Bromo-1-(trimethoxyphenyl)-pyrrolo[3,2-c]pyridineSubstituted phenylboronic acidPd(PPh₃)₄ (6%)K₂CO₃ (5)Dioxane / H₂O (3:1)125 °C / 26 min (MW)71-95[13]

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for typical Suzuki-Miyaura coupling reactions.

Protocol 1: Standard Thermal Suzuki-Miyaura Coupling

This protocol is a robust, general method for coupling an aryl bromide with an arylboronic acid using a palladium/SPhos catalyst system.

Materials:

  • Halogenated pyrrolo[2,3-c]pyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • SPhos (5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/Ethanol 1:1, or Dioxane)

  • Schlenk flask or sealable reaction vial

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the halogenated pyrrolo[2,3-c]pyridine (1.0 equiv), arylboronic acid (1.2 equiv), Pd₂(dba)₃ (0.025 equiv), SPhos (0.05 equiv), and Cs₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (N₂ or Ar). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent via syringe (calculate for a concentration of ~0.1 M with respect to the limiting reagent).

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 60-110 °C). Stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is ideal for rapid reaction optimization and library synthesis, leveraging microwave irradiation to accelerate the reaction.[13]

Materials:

  • Halogenated pyrrolo[2,3-c]pyridine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5-10 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0-5.0 equiv)

  • Degassed solvent system (e.g., 1,4-Dioxane/H₂O 3:1)

  • Microwave reaction vial with a stir bar

Procedure:

  • Vessel Preparation: To a microwave vial, add the halogenated pyrrolo[2,3-c]pyridine (0.1 mmol, 1.0 equiv), arylboronic acid (0.15 mmol, 1.5 equiv), Pd(PPh₃)₄ (0.006 mmol, 0.06 equiv), and K₂CO₃ (0.5 mmol, 5.0 equiv).

  • Solvent Addition: Add the degassed 1,4-Dioxane (e.g., 6 mL) and water (e.g., 2 mL).

  • Sealing and Reaction: Securely cap the vial. Place it in the microwave reactor. Irradiate at a set temperature (e.g., 125 °C) for the specified time (e.g., 20-30 minutes). Ensure stirring is active throughout.

  • Workup: After the reaction, cool the vial to a safe temperature. Dilute the mixture with ethyl acetate and pass it through a pad of Celite to remove the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, add water, and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography or preparative HPLC.

Experimental_Workflow start 1. Reagent Addition (Substrate, Boronic Acid, Catalyst, Base) inert 2. Inert Atmosphere (Evacuate/Backfill with N₂/Ar) start->inert solvent 3. Add Degassed Solvent inert->solvent reaction 4. Reaction (Heat or Microwave) solvent->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring workup 5. Aqueous Workup (Quench & Extract) reaction->workup purify 6. Purification (Column Chromatography) workup->purify analysis 7. Characterization (NMR, MS) purify->analysis

Figure 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting & Key Considerations

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Poor quality boronic acid (hydrolyzed). 3. Insufficiently basic conditions. 4. Oxygen contamination.1. Use a fresh catalyst source or a robust pre-catalyst. Switch to a more active ligand (e.g., PPh₃ → SPhos). 2. Use fresh boronic acid or a more stable boronic ester (e.g., pinacol ester). 3. Switch to a stronger base (e.g., K₂CO₃ → K₃PO₄ or Cs₂CO₃). 4. Ensure proper degassing of solvents and maintenance of an inert atmosphere.
Protodeboronation The boronic acid reacts with a proton source instead of transmetalating. Common with electron-deficient or unstable heteroaryl boronic acids.[15]Use a more stable boronic ester (MIDA or pinacol). Use anhydrous conditions with a base like KF. Minimize reaction time.
Homocoupling of Boronic Acid Oxygen in the reaction mixture can promote oxidative homocoupling.Rigorously exclude oxygen by thoroughly degassing solvents and using proper inert atmosphere techniques.
Reduction of Aryl Halide The C-X bond is cleaved and replaced with a C-H bond.This can occur with certain catalyst/ligand combinations.[12] Try a different palladium source or ligand (e.g., if seeing reduction with a Buchwald system, try Pd(PPh₃)₄).
Poor Regioselectivity (on di-halo substrates)The two halogen positions have similar reactivity under the chosen conditions.Modulate the temperature; lower temperatures often favor reaction at the more reactive site (typically C-I over C-Br/Cl).[16] Use a sub-stoichiometric amount (e.g., 1.0-1.1 equiv) of the boronic acid.

Conclusion

The Suzuki-Miyaura cross-coupling is an indispensable tool for the synthesis and functionalization of pyrrolo[2,3-c]pyridine derivatives. Success in this endeavor is not serendipitous but rather the result of a rational selection of catalyst, ligand, base, and solvent. By leveraging modern, highly active catalyst systems and carefully controlling reaction parameters, researchers can efficiently construct diverse libraries of these valuable compounds. This guide serves as a comprehensive resource to streamline this process, enabling the rapid advancement of drug discovery programs and synthetic chemistry projects that rely on the 6-azaindole scaffold.

References

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]

  • Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. Organic Chemistry Portal. [Link]

  • Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Beilstein Journal of Organic Chemistry. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Arabian Journal of Chemistry. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]

  • Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H- indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Organic Chemistry Portal. [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. White Rose eTheses Online. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]

  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. [Link]

  • Azaindole synthesis. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Molecules. [Link]

  • Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences. [Link]

Sources

Method

Application Note: Microwave-Accelerated Synthesis &amp; Diversification of Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate

Executive Summary Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate (a 4-substituted 6-azaindole) is a critical pharmacophore in the development of JAK inhibitors and other kinase-targeting therapeutics. Its structural simi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate (a 4-substituted 6-azaindole) is a critical pharmacophore in the development of JAK inhibitors and other kinase-targeting therapeutics. Its structural similarity to indole allows it to mimic purine bases, while the pyridine nitrogen (N6) and the 4-carboxylate handle provide essential vectors for hydrogen bonding and solubility optimization.

Traditional thermal synthesis of this scaffold is often plagued by prolonged reaction times (24–48 hours) and harsh conditions that degrade sensitive ester functionalities. This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces reaction times to minutes while improving yield and purity. We present two core protocols:

  • De Novo Assembly: Rapid construction of the 6-azaindole core via the Hemetsberger–Knittel reaction.

  • Scaffold Diversification: One-pot saponification and amide coupling to generate library-ready kinase inhibitors.

Microwave Theory & Mechanistic Rationale

Dielectric Heating & The "Superheating" Effect

Unlike conventional heating, which relies on conduction and convection, microwave irradiation (2.45 GHz) interacts directly with dipoles in the reaction mixture.

  • Dipolar Polarization: Polar solvents (e.g., DMF, DMSO) align with the oscillating electric field. The molecular friction generated by this realignment causes rapid internal heating.

  • Arrhenius Acceleration: The ability to instantaneously reach temperatures above the solvent's atmospheric boiling point (in sealed vessels) significantly increases the rate constant (

    
    ), as described by the Arrhenius equation:
    
    
    
    
    In 6-azaindole synthesis, this rapid heating is crucial for overcoming the high activation energy of the vinyl azide thermolysis (Protocol 1) without causing prolonged thermal decomposition of the product.

Experimental Protocols

Protocol A: De Novo Core Synthesis (Hemetsberger–Knittel)

Objective: Synthesis of the 6-azaindole core from pyridine precursors. Mechanism: Condensation of an aldehyde with azidoacetate followed by microwave-induced thermolytic cyclization.

Materials
  • Precursor: Methyl 3-formylisonicotinate (1.0 equiv)

  • Reagent: Methyl azidoacetate (4.0 equiv)

  • Base: Sodium methoxide (NaOMe) (4.0 equiv)

  • Solvent: Methanol (Step 1), Xylene or Toluene (Step 2)

Step-by-Step Workflow
  • Condensation (Formation of Vinyl Azide):

    • Dissolve methyl 3-formylisonicotinate in anhydrous MeOH in a round-bottom flask.

    • Add methyl azidoacetate and NaOMe dropwise at -10°C.

    • Stir for 2 hours (conventional cooling) to form the vinyl azide intermediate.

    • Note: Isolate the vinyl azide via aqueous workup. Caution: Azides are potentially explosive; handle with care and do not concentrate to dryness if possible.

  • Microwave Cyclization (The Critical Step):

    • Dissolve the vinyl azide intermediate in Xylene (0.1 M concentration).

    • Transfer 5 mL aliquots into 10 mL microwave-transparent sealed synthesis vials.

    • Microwave Parameters:

      • Temp: 180°C

      • Hold Time: 10 minutes

      • Pressure Limit: 20 bar

      • Stirring: High

    • Observation: The reaction proceeds via nitrene formation and rapid C-H insertion. Conventional heating requires reflux for 4-12 hours; MW completes this in 10 minutes.

  • Purification:

    • Cool the vials using compressed air (integrated in MW system).

    • Combine aliquots and remove solvent in vacuo.

    • Recrystallize from hexanes/EtOAc to obtain Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate.

Protocol B: Rapid Scaffold Diversification (Saponification & Coupling)

Objective: Converting the methyl ester into a functionalized amide (drug candidate) in a single microwave sequence.

Materials
  • Substrate: Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate (1.0 equiv)

  • Reagents: LiOH (2M aq), Amine partner (R-NH2), HATU, DIPEA.

  • Solvent: THF/Water (1:1) for Step 1; DMF for Step 2.

Step-by-Step Workflow
  • Microwave Saponification:

    • In a microwave vial, mix the substrate with THF/Water (1:1). Add LiOH (3.0 equiv).

    • Microwave Parameters:

      • Temp: 100°C

      • Time: 5 minutes

    • Result: Quantitative conversion to the lithium carboxylate.

    • Acidify with 1M HCl to pH 4, extract with EtOAc, and dry.

  • Microwave Amide Coupling:

    • Dissolve the free acid in DMF.

    • Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir for 1 min.

    • Add the amine partner (1.1 equiv).

    • Microwave Parameters:

      • Temp: 80°C

      • Time: 10 minutes

    • Advantage:[1] Microwave irradiation accelerates the formation of the active ester and the nucleophilic attack, suppressing racemization (if chiral amines are used) by reducing total thermal exposure.

Data Analysis & Comparison

Table 1: Thermal vs. Microwave-Assisted Synthesis Performance

Reaction StepMethodTemperatureTimeYieldNotes
Core Cyclization Thermal Reflux140°C (Xylene)8 hours45%Significant tar formation due to prolonged heat.
Microwave 180°C 10 min 78% Cleaner profile; kinetic control favored.
Saponification Thermal Stir60°C2 hours85%Slow; requires monitoring.
Microwave 100°C 5 min 98% Quantitative; rapid throughput.

Pathway Visualization

The following diagram illustrates the integrated workflow for synthesizing and diversifying the 6-azaindole scaffold.

AzaindoleWorkflow cluster_legend Legend Precursor Pyridine Precursor (Methyl 3-formylisonicotinate) VinylAzide Vinyl Azide Intermediate Precursor->VinylAzide Condensation (Azidoacetate, NaOMe) Core 6-Azaindole Core (Methyl 1H-pyrrolo[2,3-c] pyridine-4-carboxylate) VinylAzide->Core MW Cyclization 180°C, 10 min (Hemetsberger-Knittel) Acid Carboxylic Acid Intermediate Core->Acid MW Saponification LiOH, 100°C, 5 min FinalDrug Amide Derivative (Kinase Inhibitor Analog) Acid->FinalDrug MW Coupling HATU, Amine, 80°C MW_Step Microwave Step Standard_Step Standard Step

Figure 1: Integrated Microwave Workflow for 6-Azaindole Synthesis and Functionalization.

References

  • Microwave-Assisted Hemetsberger–Knittel Synthesis: Lehmann, F., Holm, M., & Laufer, S. (2009).[2] "Rapid and easy access to indoles via microwave-assisted Hemetsberger–Knittel synthesis."[2][3][4] Tetrahedron Letters, 50(15), 1708-1709.

  • General Microwave Azaindole Synthesis: Popowycz, F., et al. (2013). "The Hemetsberger–Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles." Molecules, 18, 1-x.[5]

  • Microwave-Assisted Amide Coupling: Santagada, V., et al. (2009). "Microwave-Assisted Synthesis of Amides, Esters and Peptides." Current Organic Chemistry.

  • Azaindole Functionalization Strategies: Song, J. J., et al. (2002). "A novel one-step synthesis of 2-substituted 6-azaindoles."[6] Journal of Organic Chemistry.

Sources

Application

Application Note: Scale-Up Synthesis of Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate

This Application Note is designed for researchers and process chemists involved in the scale-up of heterocyclic building blocks. It addresses the specific regiochemical and safety challenges associated with synthesizing...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists involved in the scale-up of heterocyclic building blocks. It addresses the specific regiochemical and safety challenges associated with synthesizing Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate (Methyl 6-azaindole-4-carboxylate).


H

N

O

Molecular Weight: 176.17 g/mol

Executive Summary

The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is a critical pharmacophore in kinase inhibitors (e.g., JAK, BET bromodomain) due to its ability to mimic the indole core while offering improved aqueous solubility and distinct hydrogen-bonding patterns.

Synthesizing the 4-carboxylate derivative presents a specific regiochemical challenge: the 4-position on the 6-azaindole ring corresponds to the C5-position of the parent pyridine precursor, requiring precise pre-functionalization.

This guide details a scalable, three-stage protocol utilizing the Batcho-Leimgruber indole synthesis followed by Palladium-catalyzed Carbonylation . This route is selected over the Bartoli indole synthesis for scale-up due to its avoidance of cryogenic conditions (-70 °C) and stoichiometric organometallics (Grignards), offering a safer and more cost-effective profile for multi-gram to kilogram production.

Retrosynthetic Analysis & Route Selection

The optimal strategy relies on constructing the pyrrole ring onto a substituted pyridine core, followed by functional group interconversion.

Selected Route: Batcho-Leimgruber + Carbonylation
  • Precursor: 5-Bromo-4-methyl-3-nitropyridine.

  • Ring Closure: Condensation with DMF-DMA followed by reductive cyclization yields 4-bromo-1H-pyrrolo[2,3-c]pyridine .

  • Functionalization: Pd-catalyzed methoxycarbonylation converts the aryl bromide directly to the methyl ester.

Why this route?

  • Regiocontrol: The 3-nitro-4-methyl substitution pattern guarantees the formation of the [2,3-c] isomer (6-azaindole).

  • Scalability: The Batcho-Leimgruber sequence uses standard unit operations (heating, filtration, hydrogenation/reduction) compatible with large reactors.

  • Versatility: The intermediate 4-bromo-6-azaindole is a "branch point" intermediate; if the target changes to an amide or aryl derivative, the same GMP intermediate can be diverted.

SynthesisRoute SM 5-Bromo-4-methyl-3-nitropyridine (Starting Material) Enamine Enamine Intermediate (Red Solid) SM->Enamine DMF-DMA, 80°C (Condensation) BromoAzaindole 4-Bromo-1H-pyrrolo[2,3-c]pyridine (Key Intermediate) Enamine->BromoAzaindole Fe/AcOH or H2/Pd (Reductive Cyclization) Product Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate (Target) BromoAzaindole->Product CO, MeOH, Pd(dppf)Cl2 (Carbonylation)

Figure 1: Strategic route for the synthesis of Methyl 6-azaindole-4-carboxylate.

Detailed Experimental Protocols

Stage 1: Enamine Formation

Reaction: Condensation of 5-bromo-4-methyl-3-nitropyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Reagents:

    • 5-Bromo-4-methyl-3-nitropyridine (1.0 equiv)

    • DMF-DMA (1.5 - 2.0 equiv)

    • DMF (anhydrous, 5 vol)

  • Protocol:

    • Charge the reactor with 5-bromo-4-methyl-3-nitropyridine and DMF.

    • Add DMF-DMA under N

      
       atmosphere.
      
    • Heat the mixture to 80–90 °C for 4–6 hours. Note: The reaction color typically changes to deep red/purple due to the formation of the conjugated enamine.

    • IPC (In-Process Control): Monitor by LC-MS for consumption of starting material.

    • Workup: Concentrate the reaction mixture under reduced pressure to remove excess DMF-DMA and methanol. The crude red solid (enamine) is often used directly in the next step to avoid instability.

Stage 2: Reductive Cyclization (The "Golden Batch" Step)

Reaction: Reduction of the nitro group and concomitant cyclization to the pyrrole ring. Method: Iron-mediated reduction is preferred for scale-up over catalytic hydrogenation to avoid catalyst poisoning by the aryl bromide.

  • Reagents:

    • Crude Enamine (from Stage 1)

    • Iron powder (325 mesh, 4.0 equiv)

    • Acetic Acid (glacial, 10 vol)

    • Ethanol (optional co-solvent, 5 vol)

  • Protocol:

    • Suspend the crude enamine in Acetic Acid (and Ethanol if solubility is poor).

    • Heat to 50 °C .

    • Add Iron powder portion-wise. Caution: Exothermic reaction. Monitor internal temperature (IT) and maintain < 80 °C.

    • Reflux (approx. 90–100 °C) for 2–4 hours.

    • IPC: LC-MS should show the formation of 4-bromo-6-azaindole (M+H: ~197/199).

    • Workup:

      • Cool to room temperature.

      • Dilute with Ethyl Acetate.

      • Filter through a Celite pad to remove iron residues. Wash the pad with Ethyl Acetate.

      • Neutralize the filtrate with saturated NaHCO

        
         or NaOH (carefully) to pH ~8.
        
      • Separate layers. Extract aqueous layer with Ethyl Acetate (2x).

      • Dry organics over MgSO

        
         and concentrate.
        
    • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (DCM/MeOH).

    • Target Yield: 60–75% (over 2 steps).

Stage 3: Palladium-Catalyzed Methoxycarbonylation

Reaction: Conversion of the aryl bromide to the methyl ester using Carbon Monoxide (CO).

  • Reagents:

    • 4-Bromo-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)

    • Methanol (Solvent/Reactant, 10-20 vol)

    • Triethylamine (2.0 equiv)

    • Pd(dppf)Cl

      
      [1]·DCM (0.02 - 0.05 equiv)
      
    • Carbon Monoxide (CO) gas (Balloon or Autoclave)

  • Protocol:

    • Safety: Perform in a high-pressure rated autoclave or a dedicated CO-handling fume hood.

    • Charge the autoclave with the bromo-azaindole, Methanol, and Triethylamine.

    • Degas with Nitrogen (3 cycles).

    • Add the Pd catalyst.

    • Purge with CO (3 cycles) and pressurize to 5–10 bar (70–150 psi) . Note: Lower pressures (balloon) may work but require longer times.

    • Heat to 80–100 °C for 12–24 hours.

    • IPC: Monitor for disappearance of bromide.

    • Workup:

      • Cool to RT and carefully vent CO (into a scrubber).

      • Filter the mixture through Celite to remove Pd black.

      • Concentrate the filtrate.

      • Partition between water and Ethyl Acetate.

    • Purification: The product often precipitates upon concentration or can be recrystallized from MeOH/Et

      
      O.
      
    • Target Yield: 70–85%.

Safety & Hazard Analysis (Scale-Up Focus)

Hazard CategoryCritical Control PointMitigation Strategy
Thermal Runaway Iron Reduction (Stage 2)The addition of Fe powder to acidic solution is exothermic. Use portion-wise addition and active cooling jackets. Do not add Fe all at once at reflux.
Toxic Gas Carbonylation (Stage 3)Carbon Monoxide is odorless and deadly. Use CO sensors in the lab. Ensure autoclave integrity (pressure test with N

first). Vent into a dedicated exhaust scrubber.
Flammability Enamine FormationDMF-DMA is flammable (FP ~36°C). Ensure inert atmosphere (N

) and grounding of reactor vessels.
Metal Residues Final ProductPd and Fe residues must be purged. Use metal scavengers (e.g., SiliaMetS®) or recrystallization if elemental analysis shows >10 ppm metal content.

Analytical Controls & Specifications

Ensure the final product meets these criteria before release for biological testing.

  • Appearance: Off-white to pale yellow solid.

  • Purity (HPLC): > 98.0% (Area %).

  • Identity (NMR):

    • 1H NMR (DMSO-d6): Characteristic singlets for the pyridine ring protons (C5-H and C7-H) and the pyrrole protons. Methyl ester singlet at ~3.9 ppm.

    • NOE: Confirm regiochemistry if necessary (NOE between ester methyl and C5-H).

  • Mass Spec: [M+H]+ = 177.17.

Troubleshooting Guide
  • Problem: Low yield in Stage 2 (Cyclization).

    • Cause: Incomplete reduction or polymerization of the enamine.

    • Fix: Ensure fresh Fe powder is used. Maintain strict temperature control (reflux is necessary for the cyclization step, but the reduction happens lower).

  • Problem: Incomplete Carbonylation.

    • Cause: Catalyst poisoning or insufficient CO pressure.

    • Fix: Increase pressure to 10 bar. Add Xantphos as a ligand (often stabilizes Pd for difficult carbonylations). Ensure the bromide starting material is free of sulfur/iron residues.

References

  • Batcho-Leimgruber Synthesis Overview

    • Batcho, A. D.; Leimgruber, W. Organic Syntheses, 1985, 63, 214.
  • Synthesis of 4-Bromo-6-azaindole

    • Journal of Medicinal Chemistry, 2020, 63(10), 5585-5623. (Describes 6-azaindole scaffold synthesis).
  • Carbonylation Protocols for Azaindoles

    • Organic Process Research & Development, 2010, 14(1), 168–173.
  • General Azaindole Reviews

    • Popowycz, F. et al. Tetrahedron, 2007, 63(36), 8689–8707. "Synthesis and Reactivity of 4-, 5- and 6-azaindoles."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate. This guide is designed to provide in-depth trou...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges encountered during the synthesis of this important heterocyclic compound. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to enhance your experimental success and yield.

Introduction to the Synthesis of Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate

Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate, a derivative of 6-azaindole, is a valuable building block in medicinal chemistry. Its synthesis can be challenging due to the electronic properties of the pyridine ring and the potential for side reactions. This guide will focus on troubleshooting common issues to improve yield and purity.

The primary synthetic strategies for the pyrrolo[2,3-c]pyridine core involve forming the pyrrole ring onto a pre-existing pyridine structure. Common methods include variations of the Fischer indole synthesis, Bartoli indole synthesis, and palladium-catalyzed cross-coupling reactions. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate.

Issue 1: Low to No Product Formation

Low or no yield of the desired product is a frequent challenge. The underlying causes can range from suboptimal reaction conditions to poor quality starting materials.

Question: My reaction is not proceeding, or the yield is very low. What are the likely causes and how can I address them?

Answer:

Several factors can contribute to low or no product formation. A systematic approach to troubleshooting is recommended.

  • Inadequate Reaction Conditions:

    • Temperature: Many cyclization reactions, such as the Fischer indole synthesis, require elevated temperatures to overcome the activation energy barrier. If the reaction is sluggish, a gradual increase in temperature may be necessary. However, excessively high temperatures can lead to decomposition. It is crucial to find the optimal temperature for your specific substrate and catalyst system.

    • Catalyst Choice and Concentration: The choice of acid or metal catalyst is critical. For Fischer indole synthesis of azaindoles, both Brønsted and Lewis acids are used, and screening different catalysts is highly recommended. In palladium-catalyzed reactions, the ligand and palladium source can significantly impact the outcome.

  • Poor Quality of Starting Materials:

    • Purity: Impurities in your starting materials, such as the precursor pyridine derivative or the coupling partner, can poison the catalyst or lead to unwanted side reactions. Ensure the purity of all reagents before use.

    • Moisture: Many of the reagents and catalysts used in these syntheses are sensitive to moisture. The presence of water can deactivate catalysts and hydrolyze intermediates. Always use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Substrate Reactivity:

    • The electron-deficient nature of the pyridine ring in the precursor can deactivate it towards certain cyclization reactions. For instance, in a Fischer-type synthesis, the pyridylhydrazine intermediate is less nucleophilic, making the key sigmatropic rearrangement more difficult. In such cases, using a more electron-rich pyridine derivative or a different synthetic route might be necessary.

Troubleshooting Workflow for Low Yield

Caption: A logical workflow for troubleshooting low-yielding syntheses.

Issue 2: Formation of Side Products

The formation of unintended side products can significantly reduce the yield of the desired Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate and complicate purification.

Question: My reaction is producing significant amounts of impurities. What are the common side reactions and how can I minimize them?

Answer:

Understanding the potential side reactions is key to suppressing them.

  • Formation of Regioisomers: In syntheses like the Fischer indole synthesis using unsymmetrical ketones, the formation of regioisomers is a common issue. The choice of acid catalyst and solvent can influence the regioselectivity.

  • Decomposition and Tar Formation: Harsh reaction conditions, such as high temperatures and strong acids, can cause the starting materials and the product to decompose, leading to the formation of tar. Using milder catalysts and the lowest effective temperature can help mitigate this.

  • Hydrolysis of the Ester Group: The methyl ester group is susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures. This will lead to the formation of the corresponding carboxylic acid. If the acid is the desired product, this is a valid deprotection step. However, if the methyl ester is the target, it is important to control the pH and temperature during the reaction and workup.

  • Decarboxylation: In some cases, particularly at high temperatures, the carboxylic acid (formed from hydrolysis) or even the ester itself might undergo decarboxylation, leading to the loss of the C4-substituent.

Strategies to Minimize Side Products:

Side ProductPotential CauseMitigation Strategy
Regioisomers Use of unsymmetrical starting materials- Screen different acid catalysts and solvents. - Consider a more regioselective synthetic route.
Tar/Decomposition Excessively harsh reaction conditions (high temperature, strong acid)- Use the mildest effective catalyst. - Optimize for the lowest possible reaction temperature. - Use a high-boiling point solvent for better temperature control.
Carboxylic Acid (from hydrolysis) Presence of water, strong acid/base, high temperature- Use anhydrous conditions. - Use a non-protic solvent if possible. - Perform the reaction at a lower temperature. - Neutralize the reaction mixture carefully during workup.
Decarboxylated Product High reaction temperatures- Lower the reaction temperature. - Choose a synthetic route that does not require harsh thermal conditions.
Issue 3: Purification Challenges

Even with a successful reaction, isolating the pure Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate can be challenging due to its polarity and potential for co-eluting impurities.

Question: I am having difficulty purifying my product by column chromatography. What can I do to improve the separation?

Answer:

Purification of polar, nitrogen-containing heterocycles often requires careful optimization of chromatographic conditions.

  • Compound Streaking or Tailing on Silica Gel: The basic nitrogen atoms in the pyrrolopyridine ring can interact strongly with the acidic silica gel, leading to poor peak shape.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel. Alternatively, using a different stationary phase like neutral or basic alumina can be effective.

  • Co-eluting Impurities: If impurities have a similar polarity to your product, separation on silica gel may be difficult.

    • Solution: Consider using a different solvent system or a different chromatographic technique. Reversed-phase chromatography (C18) can be a good alternative for polar compounds. Recrystallization, if a suitable solvent system can be found, is an excellent method for obtaining highly pure material.

  • Product Insolubility: The product may have limited solubility in the solvents used for chromatography.

    • Solution: Use a stronger, more polar solvent to dissolve the crude material before loading it onto the column. However, use the minimum amount necessary to avoid band broadening.

General Purification Workflow

Caption: A decision tree for the purification of Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a synthetic route to Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate?

A common and effective approach is to start from a substituted pyridine. For instance, a suitably functionalized 3-amino-4-methylpyridine derivative can be a versatile precursor for building the pyrrole ring.

Q2: Are there any specific safety precautions I should take when working with these reactions?

Many of the reagents used in these syntheses are toxic, corrosive, or flammable. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Be particularly cautious when handling strong acids, organometallic reagents, and palladium catalysts.

Q3: My NMR spectrum shows broad peaks for the N-H proton. Is this normal?

Yes, it is common for the N-H proton of the pyrrole ring to appear as a broad singlet in the 1H NMR spectrum. The chemical shift of this proton can also be highly dependent on the solvent and concentration.

Q4: Can I use a different ester group instead of the methyl ester?

Yes, it is possible to synthesize analogues with different ester groups (e.g., ethyl, tert-butyl). The choice of ester may influence the reaction conditions and the purification strategy. For example, a tert-butyl ester can be cleaved under milder acidic conditions than a methyl ester.

Q5: Where can I find more detailed experimental procedures?

For specific, detailed protocols, it is always best to consult the primary literature. Scientific databases such as Scopus, Web of Science, and Reaxys are excellent resources for finding papers describing the synthesis of Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate and related compounds.

Experimental Protocols

General Procedure for Palladium-Catalyzed Annulation

This is a representative protocol and may require optimization for your specific substrates.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the starting halopyridine derivative (1.0 eq), the alkyne or other coupling partner (1.2-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper co-catalyst (e.g., CuI, 5-10 mol%) if required (for Sonogashira-type couplings).

  • Solvent and Base: Add a suitable anhydrous solvent (e.g., DMF, dioxane, or toluene) and a base (e.g., Et₃N, K₂CO₃, or Cs₂CO₃, 2-3 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

Optimization

Technical Support Center: Stability of Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate

Welcome to the technical support guide for Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of handling this compound, particularly under basic conditions. Here, we address common questions and provide troubleshooting guidance for experiments involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction to expect when exposing Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate to basic conditions?

The most immediate and predictable reaction is the hydrolysis of the methyl ester, a process known as saponification.[1][2] This reaction converts the methyl carboxylate to the corresponding carboxylate salt. Subsequent acidification of the reaction mixture will yield the carboxylic acid. This is a standard transformation for esters and is often performed intentionally.[1][2]

Q2: Is the 1H-pyrrolo[2,3-c]pyridine core stable under basic conditions?

The stability of the heterocyclic core is a significant concern. Studies on related pyrrolopyridine derivatives, such as pyrrolo[3,4-c]pyridine-1,3-diones, have shown them to be "extremely unstable in an alkaline medium".[3] This instability can lead to the cleavage of the pyrrole portion of the bicyclic system.[4] While the exact kinetics for Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate are not documented in the provided search results, a cautious approach is warranted.

Q3: What are the typical signs of degradation of the heterocyclic ring?

Degradation of the pyrrolopyridine core can manifest in several ways during an experiment:

  • Appearance of multiple new spots on a Thin Layer Chromatography (TLC) plate that cannot be attributed to the starting material or the desired carboxylic acid.

  • Development of color in the reaction mixture.

  • Complex mass spectrometry (MS) results , showing multiple unexpected masses.

  • Low recovery of desired product even when the starting material appears to be fully consumed.

Q4: Which analytical techniques are recommended for monitoring the stability of this compound?

A multi-faceted approach is best for monitoring both the intended reaction and potential degradation:

  • High-Performance Liquid Chromatography (HPLC) is ideal for quantifying the disappearance of the starting material and the appearance of the product and any impurities.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for identifying the mass of the product and any degradation byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy provides structural confirmation of the final product and can help elucidate the structure of any major degradation products if they can be isolated.[4]

Troubleshooting Guide

This section is divided into two common experimental scenarios: intentional saponification and unintended exposure to basic conditions.

Scenario 1: Intentional Saponification - Troubleshooting Incomplete Conversion or Low Yield

Issue: The saponification of the methyl ester to the corresponding carboxylic acid is incomplete or results in a low yield of the isolated acid.

Possible Cause Troubleshooting Steps
Insufficient Base Ensure at least one equivalent of a strong base (e.g., NaOH, KOH, LiOH) is used. For less reactive esters, a slight excess (1.1-1.5 equivalents) may be necessary.
Low Reaction Temperature While higher temperatures can promote degradation, some ester hydrolyses require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50°C) while carefully monitoring for degradation by HPLC.
Poor Solubility The starting material may have limited solubility in purely aqueous base. Adding a co-solvent like methanol, ethanol, or tetrahydrofuran (THF) can significantly improve solubility and reaction rate.[1]
Incorrect Work-up Procedure After saponification, the product is a carboxylate salt, which is water-soluble. Ensure the reaction mixture is acidified (typically to pH 3-4) to protonate the carboxylate, forming the less soluble carboxylic acid which can then be extracted with an organic solvent (e.g., ethyl acetate).
Product Degradation If the reaction is run for too long or at too high a temperature, the desired product may begin to degrade. Monitor the reaction progress by TLC or HPLC and stop the reaction as soon as the starting material is consumed.
Scenario 2: Unintended Degradation - Troubleshooting Ring Instability

Issue: During a reaction involving a different part of the molecule, you observe significant degradation of the 1H-pyrrolo[2,3-c]pyridine core due to basic reagents or conditions.

Possible Cause Troubleshooting Steps
Strongly Basic Conditions Hydroxide bases (NaOH, KOH) can be harsh on the pyrrolopyridine ring system.[3] Consider using milder inorganic bases such as carbonates (K₂CO₃, Cs₂CO₃) or organic bases (e.g., triethylamine, DBU), if compatible with the desired reaction.
Elevated Temperature The rate of degradation is likely to increase with temperature. Run the reaction at the lowest possible temperature that still allows for the desired transformation.
Prolonged Reaction Time Minimize the exposure time to basic conditions. Monitor the reaction closely and quench it as soon as the desired transformation is complete.
Deprotonation of the Pyrrole Nitrogen The pyrrole N-H is acidic and will be deprotonated under basic conditions. This can increase the electron density of the ring system, potentially making it more susceptible to certain types of degradation. If the N-H is not involved in the desired reaction, consider protecting it with a suitable protecting group prior to exposing the molecule to harsh bases.

Visualizing Potential Pathways

The following diagrams illustrate the expected saponification and a plausible degradation pathway based on the behavior of similar heterocyclic systems.

Saponification SM Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate Intermediate Carboxylate Salt (Water Soluble) SM->Intermediate Saponification Step 1 Base Base (e.g., NaOH) Water/Co-solvent Product 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid Intermediate->Product Protonation Step 2 Acid Acid Work-up (e.g., HCl) Degradation Start Carboxylate Salt Cleavage Pyrrole Ring Cleavage Start->Cleavage Hydrolysis Conditions Harsh Basic Conditions (Excess Base, High Temp, Long Time) Products Complex Mixture of Degradation Products Cleavage->Products

Caption: Plausible Degradation Pathway.

Experimental Protocols

Protocol: Monitoring Stability of Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate under Basic Conditions

This protocol provides a framework for systematically evaluating the stability of the title compound at a specific pH.

1. Preparation of Solutions: a. Stock Solution: Prepare a 1 mg/mL stock solution of Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate in a suitable organic solvent (e.g., acetonitrile or methanol). b. Buffer Solution: Prepare a buffer solution at the desired basic pH (e.g., pH 10 using a carbonate-bicarbonate buffer).

2. Stability Study Setup: a. In a clean vial, add a known volume of the stock solution. b. Dilute with the basic buffer solution to a final concentration of ~50 µg/mL. Ensure the organic solvent from the stock solution is less than 5% of the total volume to minimize its effect on the pH. c. Prepare a control sample by diluting the stock solution to the same concentration in a neutral buffer (e.g., pH 7.4 PBS) or your intended HPLC mobile phase. d. Store the vials at a controlled temperature (e.g., room temperature or 37°C).

3. Time-Point Analysis: a. At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from the reaction vial. b. Quench the degradation process immediately by neutralizing the aliquot with an equivalent amount of a dilute acid (e.g., 0.1 M HCl). c. Analyze the sample by a validated HPLC method.

4. Data Analysis: a. Create a calibration curve for the starting material to quantify its concentration. b. At each time point, calculate the percentage of the starting material remaining relative to the T=0 time point. c. Monitor the chromatogram for the appearance of new peaks. If using LC-MS, attempt to identify the mass of these new species. The expected saponified product will have a mass corresponding to the loss of a methyl group and the gain of a hydrogen.

Stability_Workflow A Prepare Stock and Buffer Solutions B Incubate Compound in Basic Buffer A->B C Withdraw Aliquots at Time Points (T=0, 1, 2, 4... hrs) B->C D Quench with Acid C->D E Analyze by HPLC/LC-MS D->E F Quantify SM Remaining & Identify Products E->F

Caption: Stability Study Experimental Workflow.

References

  • STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY.
  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed.
  • Saponification-Typical procedures. OperaChem.
  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 1H-pyrrolo[2,3-c]pyridine-4-carboxylate Functionalization

Document ID: TSC-PYR-C4-TEMP-V1 Last Updated: February 21, 2026 Introduction The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is a privileged heterocycle in modern drug discovery, forming the core of numerous kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-PYR-C4-TEMP-V1

Last Updated: February 21, 2026

Introduction

The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is a privileged heterocycle in modern drug discovery, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] The functionalization of its carboxylate derivatives, specifically 1H-pyrrolo[2,3-c]pyridine-4-carboxylate, is a critical step in the synthesis of these complex molecules. However, these reactions, particularly palladium-catalyzed cross-couplings like Suzuki-Miyaura and Buchwald-Hartwig aminations, are highly sensitive to thermal conditions.[2][3]

This technical guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and optimizing reaction temperature. It is structured in a question-and-answer format to directly address common challenges and provide actionable, evidence-based solutions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature range for functionalizing the 1H-pyrrolo[2,3-c]pyridine-4-carboxylate core?

A starting point for many palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, is typically in the range of 80–110 °C.[2][4] For instance, Sonogashira couplings followed by cyclization to form the core have been effectively run at 80 °C. It is crucial to begin with a moderate temperature and adjust based on reaction monitoring, as the thermal stability of the scaffold and the specific reagents can vary.

Q2: How does temperature influence the outcome of the reaction?

Temperature is a critical parameter that directly impacts reaction kinetics, catalyst stability, and the formation of byproducts.

  • Too Low: Insufficient thermal energy can lead to sluggish or incomplete conversion of the starting material. The catalytic cycle, particularly the oxidative addition step in cross-coupling, may not initiate or proceed at an adequate rate.

  • Too High: Excessive heat can cause several issues. It can lead to the thermal decomposition of the starting material, reagents (especially sensitive boronic acids), or the desired product, often resulting in the formation of intractable tar. Furthermore, high temperatures can accelerate catalyst deactivation pathways, such as the formation of palladium black.[5] In some cases, it may also promote undesired side reactions, such as dehalogenation or homocoupling.[6]

Q3: My reaction is showing multiple spots on TLC, suggesting side products. Could temperature be the cause?

Yes, improper temperature is a common cause of poor selectivity and the formation of multiple products. For nitrogen-containing heterocycles like 6-azaindoles, high temperatures can sometimes promote competitive C-H activation or functionalization at unintended positions. More commonly, side products like homocoupled aryl boronic acids (in Suzuki reactions) can arise from reactions accelerated by heat, especially in the presence of oxygen. It is also possible that at elevated temperatures, protecting groups may become labile, or sensitive functional groups on your coupling partners may react.[6]

Q4: Are there specific reaction types involving this scaffold that are notoriously temperature-sensitive?

While most functionalizations require careful temperature control, palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) on electron-deficient heteroaryl halides can be particularly sensitive. The nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[7][8] Finding the optimal temperature window is key to achieving efficient coupling while minimizing these deactivation pathways. Similarly, reactions involving thermally unstable reagents, like certain boronic acids or organometallic compounds, demand precise temperature management.

Section 2: Troubleshooting Guide

This section addresses specific experimental failures. Follow the logical flow to diagnose and resolve common issues.

Problem 1: Low or No Conversion of Starting Material
Probable CauseRecommended Solution & Scientific Rationale
Insufficient Thermal Energy 1. Incremental Temperature Increase: Raise the reaction temperature in 10–15 °C increments, monitoring closely by TLC or LC-MS at each stage. Many cross-coupling reactions require a specific activation energy to proceed efficiently. 2. Switch to a Higher-Boiling Solvent: If the current solvent limits the accessible temperature range, consider switching to a higher-boiling alternative (e.g., from toluene to dioxane or xylene), provided it is compatible with your reaction chemistry.
Catalyst Inactivity/Deactivation 1. Verify Catalyst and Ligand Integrity: Ensure the palladium source and phosphine ligands have not degraded. Phosphine ligands can be sensitive to air and should be stored under an inert atmosphere. Consider using modern, air-stable pre-catalysts (e.g., Buchwald pre-catalysts) which form the active Pd(0) species more reliably.[7] 2. Optimize Ligand:Pd Ratio: An incorrect ratio (typically 1:1 to 4:1) can lead to an unstable catalytic species. Ensure the ratio is appropriate for your specific ligand and catalyst system.
Reagent Degradation 1. Use Fresh Reagents: Boronic acids, in particular, can degrade on storage, a process known as protodeboronation. Use freshly acquired or recrystallized material. Consider using more stable boronic acid surrogates like MIDA boronates or potassium aryltrifluoroborates. 2. Ensure Anhydrous/Degassed Conditions: Moisture and oxygen can poison the catalyst and degrade reagents. Ensure solvents are anhydrous and the reaction mixture is thoroughly degassed via sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles.
Problem 2: Product Decomposition or Formation of Tar
Probable CauseRecommended Solution & Scientific Rationale
Excessive Reaction Temperature 1. Reduce Temperature: This is the most direct solution. If you have achieved product formation but also see significant decomposition, lower the temperature by 10–20 °C. The goal is to find the "sweet spot" where product formation is efficient but degradation is minimal. 2. Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed. Prolonged heating, even at a moderate temperature, can lead to product degradation.
Harsh Reaction Conditions 1. Screen Weaker Bases: Strong bases (e.g., NaOtBu, K3PO4) at high temperatures can promote decomposition pathways.[7] Consider screening milder bases (e.g., Cs2CO3, K2CO3) which may allow for a more controlled reaction. 2. Use a Protecting Group: The N-H of the pyrrole ring can be acidic and may participate in side reactions. Protecting the nitrogen with a group like SEM (2-(trimethylsilyl)ethoxymethyl) can enhance thermal stability and prevent unwanted reactivity.[6][9]
Problem 3: Catalyst Deactivation (e.g., Formation of Palladium Black)
Probable CauseRecommended Solution & Scientific Rationale
High Temperature Leading to Aggregation 1. Lower the Temperature: Pd(0) species can aggregate into inactive palladium black at elevated temperatures. Reducing the temperature is the primary method to mitigate this.[5] 2. Ensure Adequate Mixing: Poor stirring can create localized "hot spots" and high concentrations of reagents, promoting catalyst decomposition. Use a properly sized stir bar and ensure vigorous agitation.
Ligand Dissociation or Degradation 1. Use a More Robust Ligand: The nitrogen of the 6-azaindole core can coordinate to the palladium center, displacing the phosphine ligand and leading to deactivation.[7][8] Bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands like RuPhos, XPhos) are designed to be more resistant to dissociation and can improve catalyst stability and lifetime.[9] 2. Increase Ligand Loading: A slight excess of the ligand can sometimes help stabilize the catalytic complex, preventing aggregation.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Temperature Screening in a Suzuki-Miyaura Coupling

This protocol outlines a parallel screening approach to efficiently identify the optimal reaction temperature.

  • Array Setup: In an array of reaction vials within a heating block, add 1H-pyrrolo[2,3-c]pyridine-4-carboxylate (1.0 equiv.), the corresponding aryl halide, and a stir bar to each vial.

  • Reagent Addition:

    • To each vial, add the arylboronic acid (1.2–1.5 equiv.).

    • Add the base (e.g., K2CO3, 2.0–3.0 equiv.).

    • Add the palladium catalyst (e.g., Pd(PPh3)4, 2–5 mol%) and ligand if required.

  • Solvent & Inert Atmosphere: Add the degassed solvent (e.g., 1,4-dioxane/water mixture) to achieve a target concentration of ~0.1 M. Seal the vials and purge thoroughly with argon or nitrogen.

  • Temperature Gradient: Set the heating block zones to different temperatures (e.g., 70 °C, 85 °C, 100 °C, 115 °C).

  • Reaction & Monitoring: Allow the reactions to stir for a predetermined time (e.g., 4 hours). After this period, cool the reactions, take a small aliquot from each, and analyze by LC-MS to determine the conversion and purity profile at each temperature.

  • Optimization: Based on the results, select the temperature that provides the best balance of high conversion and minimal byproduct formation for a larger-scale reaction.

Protocol 2: Monitoring Reaction Progress via TLC
  • Plate Preparation: Use silica gel TLC plates.

  • Spotting: Using a capillary tube, spot the starting material(s) in a separate lane for reference. In another lane, spot the reaction mixture.

  • Elution: Develop the plate using an appropriate solvent system (e.g., 30-50% Ethyl Acetate in Hexanes). The ideal system will give good separation between the starting material and the product, with Rf values between 0.2 and 0.6.

  • Visualization: Visualize the spots under a UV lamp (254 nm).

  • Interpretation: The reaction is complete when the spot corresponding to the limiting starting material has disappeared. The appearance of new spots indicates product formation or byproducts.

Section 4: Data & Workflow Visualization

Table 1: Recommended Starting Temperatures for Common Functionalizations
Reaction TypeReagentsCatalyst/Ligand System (Example)SolventStarting Temp. (°C)Reference(s)
Suzuki-Miyaura Coupling Aryl Halide, Boronic AcidPd(PPh3)4 or Pd(dppf)Cl2Dioxane/H2O80 - 100[2][9]
Buchwald-Hartwig Amination Aryl Halide, AminePd2(dba)3 / BINAP or RuPhos Pd G2Toluene or Dioxane90 - 110[2][4][9]
Sonogashira Coupling Aryl Halide, AlkynePd(PPh3)4 / CuIMeCN or THF60 - 80[3]
N-Arylation (Ullmann-type) Aryl Halide, AzaindoleCuI / LigandDMF or Dioxane100 - 120[10][11]

Note: These are starting points. Optimization is essential for any new substrate combination.

Diagrams

TroubleshootingWorkflow start Reaction Issue (e.g., Low Yield, Decomposition) q1 Is there any product formation? start->q1 cause_no_prod Probable Cause: - Temp too low - Inactive Catalyst - Reagent Degradation q1->cause_no_prod No q2 What is the main issue? q1->q2 Yes sol_no_prod Solution: 1. Increase Temp by 10-15°C 2. Use fresh catalyst/ligands 3. Check reagent quality 4. Ensure inert/anhydrous conditions cause_no_prod->sol_no_prod decomp Decomposition / Tar q2->decomp side_prod Side Products / Low Selectivity q2->side_prod sol_decomp Solution: 1. Decrease Temp by 10-20°C 2. Reduce reaction time 3. Screen milder bases decomp->sol_decomp sol_side_prod Solution: 1. Lower temperature 2. Check for O2 contamination 3. Optimize stoichiometry side_prod->sol_side_prod OptimizationWorkflow start Start: Initial Conditions (e.g., 80°C) screen screen start->screen analyze Analyze Results (LC-MS / TLC) Assess Conversion & Purity screen->analyze optimal Optimal Temperature Found Proceed to Scale-up analyze->optimal Good Conversion & High Purity refine Refine Temperature Range (e.g., 95-105°C screen) analyze->refine Promising but not ideal failed All Conditions Fail Re-evaluate Catalyst/Solvent/Base analyze->failed Low Conversion or High Decomposition refine->screen

Caption: Workflow for Systematic Temperature Optimization.

References

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). PHARMADVANCES, 6(2). [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines (Review). (2024). PHARMADVANCES. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2023). Molecules, 28(19), 6825. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2019). RSC Advances, 9(4), 2181–2193. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). ACS Medicinal Chemistry Letters, 10(12), 1668–1674. [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (2013). ChemSpider SyntheticPages. [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit r/Chempros. [Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. (2018). DSpace@MIT. [Link]

  • Functionalization of 1H-Pyrrolo[2,3-b]pyridine. (2006). Bulletin of the Chemical Society of Japan, 79(10), 1604-1609. [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2015). Chemistry – A European Journal, 21(34), 12151-12159. [Link]

  • Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. (2024). Journal of Medicinal Chemistry. [Link]

  • Optimization of pyrazolopyridine 4-carboxamides with potent antimalarial activity for which resistance is associated with the P. falciparum ABCI3 transporter. (2024). European Journal of Medicinal Chemistry, 279, 116892. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Catalysts, 8(10), 456. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). MDPI. [Link]

  • 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. (2023). ACS Catalysis, 13(18), 12219–12231. [Link]

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. (2017). Beilstein Journal of Organic Chemistry, 13, 230–236. [Link]

  • Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors. (2018). Norwegian University of Science and Technology. [Link]

  • Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. (2021). ChemistrySelect, 6(8), 1845-1850. [Link]

  • Need help with N-Arylation reaction. (2023). Reddit r/OrganicChemistry. [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination. (2021). ResearchGate. [Link]

  • Iron catalyzed N-arylation of 7-azaindole with aryl iodides. (2025). NIE Digital Repository. [Link]

  • Optimization of the reaction conditions. (2019). ResearchGate. [Link]

  • Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. (2023). ResearchGate. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2018). Pharmaceuticals, 11(4), 114. [Link]

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2006). Tetrahedron Letters, 47(39), 6975-6977. [Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (2006). Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). Molecules, 26(8), 2137. [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method development for Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate purity

A Senior Application Scientist's Guide to Developing a Stability-Indicating HPLC Purity Method for Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate Introduction: A Strategic Approach to Purity Determination In pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Developing a Stability-Indicating HPLC Purity Method for Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate

Introduction: A Strategic Approach to Purity Determination

In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic entities like Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate, developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is a critical task. This guide eschews a simple checklist-style protocol in favor of a strategic comparison, elucidating the scientific rationale behind each decision in the method development process. Our goal is to create a method that is not only precise and accurate but also specific enough to separate the main compound from any potential process impurities and degradation products that may arise during its shelf life.[1][2] This is the essence of a stability-indicating method, a mandatory requirement under ICH guidelines.[3]

The analyte, Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate, is an aromatic heterocyclic compound. Its structure, featuring a pyrrole ring fused to a pyridine ring with a methyl ester substituent, presents specific challenges and opportunities for chromatographic separation. The pyridine nitrogen introduces a basic character, making mobile phase pH a critical parameter for controlling retention and peak shape.[4][5] The aromatic system allows for strong UV absorbance and potential for π-π interactions with specific stationary phases.

Phase 1: Foundational Strategy - Column and Mobile Phase Screening

The initial phase of method development is an exercise in controlled experimentation, designed to find the most effective combination of stationary and mobile phases. Reversed-phase HPLC, where a non-polar stationary phase is paired with a polar mobile phase, is the workhorse of the pharmaceutical industry and our logical starting point.[1][6] However, the "best" column is highly analyte-dependent. Here, we compare three distinct reversed-phase column chemistries to achieve optimal separation.

Analyte Properties:
  • Structure: Fused aromatic heterocyclic system.

  • Polarity: Moderately polar due to nitrogen atoms and the ester group.[7] Likely to be poorly retained on highly non-polar phases with highly organic mobile phases.[8]

  • pKa: The pyridine nitrogen is weakly basic, meaning its charge state is dependent on mobile phase pH.[4]

  • UV Chromophore: The conjugated aromatic system provides strong UV absorbance, making UV detection, particularly with a Photo-Diode Array (PDA) detector, the ideal choice.[9]

Column Chemistry Comparison

The choice of column dictates the primary separation mechanism.[10] We will evaluate three alternatives:

  • Traditional C18 (L1): The industry standard, offering strong hydrophobic retention. It is a robust starting point for most small molecules.

  • Phenyl-Hexyl (L11): This phase provides an alternative selectivity through π-π interactions with the aromatic rings of our analyte, which can be advantageous for separating structurally similar compounds.[11]

  • Polar-Embedded C18 (e.g., AQ-C18) (L1): These columns have a hydrophilic group embedded near the silica surface, which makes them more compatible with highly aqueous mobile phases and can offer different selectivity for polar compounds.[11]

Mobile Phase Optimization: The Engine of Selectivity

The mobile phase composition fine-tunes the separation.[12] Key variables include the organic modifier and the pH of the aqueous component.

  • Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common choices. ACN is generally a stronger solvent (leading to shorter retention times) and provides different selectivity compared to MeOH due to its dipole-dipole interaction capabilities.[13] We will screen both to assess their impact on peak shape and resolution.

  • Aqueous Phase pH: Given the basicity of the pyridine nitrogen, controlling the pH is paramount. At a pH approximately 2 units below the pKa of the pyridine nitrogen, the molecule will be consistently protonated and positively charged. This typically results in better peak shape and more stable retention times.[13] A mobile phase containing 0.1% formic acid (pH ~2.7) is an excellent starting point.

Screening Results: A Comparative Analysis

The following table summarizes hypothetical results from our initial screening, illustrating how different combinations impact chromatographic performance.

Column ChemistryOrganic ModifierRetention Time (min)Tailing Factor (USP)Resolution (Analyte vs. Impurity A)Rationale for Performance
Standard C18 Acetonitrile5.81.41.8Good retention, but secondary interactions with residual silanols can cause peak tailing for basic compounds.
Standard C18 Methanol7.21.32.1Methanol can sometimes improve peak shape for basic compounds and offers different selectivity.
Phenyl-Hexyl Acetonitrile6.5 1.1 2.5 Excellent peak shape and resolution. The π-π interactions provide a unique separation mechanism that is highly effective for this aromatic analyte.
Phenyl-Hexyl Methanol8.11.22.3Good performance, but ACN provides better efficiency in this case.
Polar-Embedded C18 Acetonitrile4.51.22.0Reduced hydrophobic retention leads to shorter run times. Good peak shape due to shielding of silanols.

Phase 2: Proving Specificity - Forced Degradation Studies

A stability-indicating method must be able to separate the intact API from its degradation products.[14][15] Forced degradation studies, or stress testing, are designed to intentionally degrade the drug substance to produce these products. According to ICH guideline Q1A(R2), stress testing is a required part of method development.[3] The goal is to achieve 5-20% degradation of the API to ensure that potential degradants are generated at a detectable level.[16]

G cluster_analysis Chromatographic Analysis cluster_validation Method Validation Analysis Inject Stressed Samples into Optimized HPLC System PDA Peak Purity Assessment (Using PDA Detector) Analysis->PDA Validation Method is Stability-Indicating (All degradants resolved from API) PDA->Validation Acid Acid Acid->Analysis Base Base Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photo Photo->Analysis

Experimental Protocol: Forced Degradation
  • Preparation: Prepare stock solutions of Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at a concentration of ~1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1M HCl. Heat at 60°C. Withdraw aliquots at several time points (e.g., 2, 4, 8 hours), neutralize with an equivalent amount of 0.1M NaOH, and dilute to a final concentration of ~0.1 mg/mL.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1M NaOH. Keep at room temperature. The ester moiety is likely susceptible to rapid base hydrolysis. Withdraw aliquots at several time points (e.g., 30 min, 1, 2 hours), neutralize with 0.1M HCl, and dilute.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for up to 24 hours. Withdraw aliquots, quench if necessary, and dilute.

  • Thermal Degradation: Store the solid API in an oven at 80°C for 48 hours. Dissolve the stressed solid to prepare a sample for analysis.

  • Photolytic Degradation: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

Analysis of Stressed Samples

Each stressed sample is injected into the HPLC system using the optimized Phenyl-Hexyl method. The key is to demonstrate that all new peaks (degradants) are baseline-resolved from the parent API peak. A PDA detector is indispensable here. It allows for peak purity analysis, which compares UV-Vis spectra across the width of a chromatographic peak.[17][18] If the peak is pure, the spectra should be homogenous. A non-homogenous peak suggests the presence of a co-eluting impurity.[19]

Hypothetical Forced Degradation Results
Stress Condition% DegradationMajor Degradant Peak (RT)Resolution (API vs. Degradant)Peak Purity (API)Observations
Control (Unstressed) 0%N/AN/APassSingle, sharp peak observed.
0.1M HCl, 8h, 60°C 8.5%4.2 min3.5PassMinor degradation observed.
0.1M NaOH, 1h, RT 19.2%3.8 min4.1PassSignificant degradation, likely hydrolysis of the methyl ester to the carboxylic acid.
3% H₂O₂, 24h, RT 12.1%7.9 min3.8PassFormation of a more retained species, possibly an N-oxide.
Thermal (80°C, 48h) < 2%N/AN/APassThe compound is highly stable to dry heat.[20]
Photolytic 6.7%5.1 min3.2PassMinor degradation observed upon exposure to light.

These results would confirm that the developed method is stability-indicating, as it can effectively separate the parent compound from all process and degradation-related impurities generated under various stress conditions.[21]

Phase 3: Final Method Protocol and System Suitability

Based on the comparative data, the following method is established.

G cluster_prep Sample Preparation cluster_hplc HPLC Conditions cluster_detection Detection Diluent Diluent: Acetonitrile/Water (50:50) Sample Sample Conc: ~0.1 mg/mL Diluent->Sample Column Column: Phenyl-Hexyl, 4.6x150mm, 3.5µm Detector Detector: PDA MobilePhase Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: Acetonitrile Gradient Gradient: 5% to 60% B over 15 min Flow Flow Rate: 1.0 mL/min Temp Column Temp: 30°C InjVol Injection Vol: 10 µL Wavelength Wavelength: 254 nm (Monitor 220-400 nm) Detector->Wavelength

Experimental Protocol: Final HPLC Method
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation:

    • Prepare a diluent of 50:50 (v/v) acetonitrile and water.

    • Accurately weigh and dissolve the sample in the diluent to achieve a final concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0.0 min: 5% B

      • 15.0 min: 60% B

      • 15.1 min: 95% B

      • 17.0 min: 95% B

      • 17.1 min: 5% B

      • 20.0 min: 5% B

  • Detection:

    • Detector: PDA Detector.

    • Detection Wavelength: 254 nm.

    • Spectral Acquisition: 200-400 nm.[17]

System Suitability

Before any sample analysis, system suitability must be established to ensure the chromatographic system is performing adequately.

ParameterAcceptance CriteriaPurpose
Tailing Factor (API) ≤ 1.5Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (API) ≥ 5000Measures column efficiency and peak sharpness.
%RSD of Peak Area ≤ 1.0% (for n=6 injections)Demonstrates injection precision.
Resolution ≥ 2.0 (between API and closest impurity)Confirms the separation power of the method.

Conclusion

This guide has demonstrated a systematic, comparative approach to developing a stability-indicating HPLC method for Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate. By screening multiple column chemistries and mobile phase conditions, we identified a Phenyl-Hexyl stationary phase as superior for this aromatic heterocyclic analyte, offering enhanced selectivity through π-π interactions. The subsequent forced degradation studies, conducted under ICH-recommended stress conditions, rigorously challenged the method's specificity. The final optimized method successfully separates the API from all generated degradation products, with peak purity confirmed by PDA analysis. This self-validating system provides a high degree of confidence in its ability to accurately assess the purity and stability of the drug substance, fulfilling critical regulatory requirements and ensuring product quality.

References

  • Vertex AI Search. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices.
  • Vertex AI Search. (2025, November 19). PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis.
  • Shimadzu Scientific Instruments. UV vs Diode-Array (PDA) Detectors for (U)HPLC.
  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
  • Vertex AI Search. (2025, November 22).
  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide.
  • Biovanix Chromatography. How to choose reversed-phase HPLC column C18, C8, C4.
  • Labtech. A Comprehensive Guide to Selecting HPLC Columns.
  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Vertex AI Search. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Gibis, M., & Weiss, J. (2009). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. PubMed, 19610359. [Link]

  • Gibis, M., & Weiss, J. (2019, November 27). Optimized HPLC Method for Analysis of Polar and Nonpolar Heterocyclic Amines in Cooked Meat Products. Journal of AOAC INTERNATIONAL, Oxford Academic. [Link]

  • Sepuxianyun. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
  • Shinde, N. G., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
  • Dong, M. W. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • ResearchGate. (2017, February 4). (PDF) Peak Purity Determination by HPLC Diode Array Detector (DAD / PDA) based Chromatography Software (Limitations and Uses). [Link]

  • ResearchGate. (2025, August 7).
  • Journal of Pharmaceutical Negative Results. (2022). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs.
  • Taylor & Francis Online. (2007, April 20). The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. [Link]

  • ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. [Link]

  • Muszalska, I., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • IJSDR.
  • YouTube. (2018, May 9). Peak Purity By HPLC-PDA Detector. [Link]

  • ResearchGate. (2020, March 16). (PDF)
  • SciSpace.
  • RJPN. (2025, February 1).
  • PMC. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]

  • Phenomenex. (2025, June 6).
  • LCGC International. (2013, November 1).
  • PMC. (2022, September 7). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. [Link]

  • AKJournals.
  • ResearchGate. (2025, December 28).
  • PMC.
  • Smolecule. (2023, August 15).
  • MDPI. (2021, April 11).
  • ChemicalBook.
  • MDPI. (2022, November 30).

Sources

Comparative

Structural Determination of Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate: A Strategic Guide

Executive Summary Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate represents a critical scaffold in fragment-based drug discovery (FBDD), particularly for kinase inhibitors where the 6-azaindole core acts as a bioisostere...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate represents a critical scaffold in fragment-based drug discovery (FBDD), particularly for kinase inhibitors where the 6-azaindole core acts as a bioisostere for purine. Unlike its more common isomer, 7-azaindole (pyrrolo[2,3-b]pyridine), the [2,3-c] isomer presents unique crystallographic challenges due to its distinct hydrogen-bonding donor/acceptor geometry.

This guide provides a comparative analysis of structural determination methods, prioritizing Single Crystal X-Ray Diffraction (SC-XRD) against Powder X-Ray Diffraction (PXRD) and Computational Structure Prediction (CSP) . It details the experimental protocols required to resolve the specific tautomeric and packing ambiguities inherent to this azaindole derivative.

Part 1: Comparative Analysis of Determination Methods

In the context of drug development, "performance" refers to the resolution, confidence level, and utility of the structural data obtained. We compare the three primary pathways for determining the solid-state structure of the target molecule.

Table 1: Methodological Performance Matrix
FeatureMethod A: SC-XRD (Gold Standard) Method B: PXRD (Bulk Screening) Method C: CSP (In Silico)
Primary Output Absolute 3D coordinates (x, y, z), ADPsUnit cell dimensions, Phase IDPredicted low-energy polymorphs
Resolution Atomic (< 0.8 Å)Bulk Lattice (> 2.0 Å)Theoretical
Tautomer ID High (Directly locates H atoms on N1/N6)Low (Inferred from bond lengths/packing)Medium (Energy-based ranking)
Sample Req. Single crystal (> 50 µm)Polycrystalline powder (> 10 mg)None (Molecular structure only)
Throughput Low (Days to Weeks)High (Minutes to Hours)High (Compute-dependent)
Cost/Sample HighLowMedium (Software/Cluster cost)
Strategic Utility Defines the "Truth" for SBDDQC for batch consistencyRisk assessment for polymorphism
Strategic Insight: Why SC-XRD is Non-Negotiable for [2,3-c] Isomers

For Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate , SC-XRD is the required method.

  • Reasoning: The [2,3-c] isomer (6-azaindole) possesses a pyridine nitrogen at position 6 and a pyrrole nitrogen at position 1. Unlike 7-azaindoles, which form predictable

    
     dimers, 6-azaindoles often form complex catemeric chains or solvent-mediated networks. PXRD cannot distinguish these subtle packing variations with sufficient confidence to guide lead optimization.
    

Part 2: Structural & Isomeric Performance (2,3-c vs. 2,3-b)

When selecting this building block, researchers must understand how its solid-state performance compares to the more common 7-azaindole (2,3-b) alternative.

H-Bonding Topology & Solubility
  • 7-azaindole (2,3-b): Forms closed dimers. This effectively "hides" the polar N-H and N groups, often leading to lower solubility but higher melting points.

  • 6-azaindole (2,3-c - Target): The donor (N1-H) and acceptor (N6) are geometrically separated. This prevents simple dimerization, forcing the formation of infinite hydrogen-bonded chains or interactions with solvent.

    • Implication: The target molecule is likely to form solvates during crystallization. The experimental protocol below accounts for this by selecting non-coordinating solvents to force self-assembly.

Part 3: Experimental Protocol

Phase 1: Crystallization Strategy

The bottleneck for SC-XRD is obtaining a diffraction-quality crystal. The 4-carboxylate ester adds steric bulk, potentially disrupting planar stacking.

Protocol: Vapor Diffusion (Hanging Drop)

  • Solvent Selection: Dissolve 5 mg of Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate in 0.5 mL of Methanol (good solubility, polar).

  • Antisolvent: Use Diisopropyl ether or Hexane (non-polar, volatile).

  • Setup:

    • Place the solution in the inner vial (or drop on a cover slip).

    • Place antisolvent in the outer reservoir.

    • Seal tightly.

  • Mechanism: As the antisolvent diffuses into the methanol, the polarity decreases slowly, promoting ordered nucleation over amorphous precipitation.

  • Observation: Monitor under polarized light. Birefringence indicates crystallinity.

Phase 2: Data Collection & Refinement (SC-XRD)

Instrument: Bruker D8 QUEST or equivalent (Mo-K(\alpha) or Cu-K(\alpha) radiation).

  • Note: Use Cu-K(\alpha) ((\lambda = 1.54178) Å) if crystals are small (< 0.1 mm) to maximize diffraction intensity, though absorption correction becomes critical.

Step-by-Step Workflow:

  • Mounting: Mount crystal on a Kapton loop using Paratone oil. Cool to 100 K immediately to reduce thermal motion (crucial for locating the N-H hydrogen).

  • Collection: Collect a full sphere of data (redundancy > 4.0) to ensure accurate intensity statistics.

  • Reduction: Process using SAINT/XPREP. Check for space group ambiguity (often Monoclinic

    
     for planar aromatics).
    
  • Phasing: Use Intrinsic Phasing (SHELXT) . The planar azaindole core usually solves easily.

  • Refinement (SHELXL):

    • Anisotropic Refinement: All non-hydrogen atoms (C, N, O).

    • Hydrogen Treatment: This is the critical step.

      • Aromatic CH: Place geometrically (HFIX 43).

      • Methyl CH3: Allow rotation (HFIX 137) to find electron density peaks.

      • Pyrrole NH:Do not constrain initially. Locate the peak in the Difference Fourier map (

        
        ) to confirm the tautomeric state (N1-H vs N6-H). Refine with a distance restraint (DFIX 0.86 0.01) if unstable.
        

Part 4: Visualization of Logic & Workflow

The following diagrams illustrate the decision process and the structural logic of the azaindole scaffold.

G Start Target: Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate Method_Sel Select Method Start->Method_Sel Goal Goal: 3D Structure Determination SCXRD SC-XRD (Gold Standard) Method_Sel->SCXRD High Res Req PXRD PXRD (Bulk ID) Method_Sel->PXRD Batch QC CSP CSP (Prediction) Method_Sel->CSP No Crystals Cryst Crystallization (Vapor Diffusion) SCXRD->Cryst Result Final CIF / PDB PXRD->Result Lattice Only CSP->Result Theoretical Structure Solve Structure (SHELXT) Cryst->Structure Analysis Analyze H-Bonding (N1-H...N6 vs Solvate) Structure->Analysis Analysis->Result

Caption: Workflow for structural determination. SC-XRD is the primary path for de novo structural elucidation, while PXRD and CSP serve supporting roles.

H Iso_C 6-Azaindole (2,3-c) Target Molecule Pattern_C Linear Chains / Catemers (Open H-bonds) Iso_C->Pattern_C N1 & N6 Separated Iso_B 7-Azaindole (2,3-b) Alternative Pattern_B Cyclic Dimers R2,2(8) (Closed H-bonds) Iso_B->Pattern_B N1 & N7 Adjacent Solubility Higher Solvation Potential Pattern_C->Solubility Packing Dense Packing (High MP) Pattern_B->Packing

Caption: Structural consequence of isomer selection. The [2,3-c] geometry favors open networks, increasing the likelihood of solvate formation compared to the [2,3-b] dimer.

References

  • Catalán, J., et al. (2020). "Solvent Mediated Excited State Hydrogen Transfer in 6-Azaindole." ChemRxiv. Available at: [Link]

  • Srivastava, R., et al. (2025). "Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies." Molecules, 30(4525).[1] Available at: [Link]

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72, 171-179.
  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71, 3-8. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 1h-pyrrolo[2,3-c]pyridine-4-carboxylate

Executive Summary & Chemical Identity Compound: Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate Structural Class: 6-Azaindole derivative (Fused pyridine-pyrrole system) Physical State: Off-white to yellow solid (powder/cr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Compound: Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate Structural Class: 6-Azaindole derivative (Fused pyridine-pyrrole system) Physical State: Off-white to yellow solid (powder/crystalline) Primary Application: Pharmacophore building block for kinase inhibitors (e.g., JAK, FGFR targets).[1]

Immediate Directive: This compound is a 6-azaindole ester .[1] While specific toxicological data for this exact isomer is limited in public registries, structural analogs (7-azaindoles and other pyridine carboxylates) exhibit significant irritant properties and potential acute toxicity upon ingestion.[1]

Treat as a High-Potency Intermediate. Do not handle on open benchtops. All solid-phase manipulation requires a certified chemical fume hood or powder containment enclosure.[1]

Risk Assessment & Hazard Identification (Class-Based)

Since a compound-specific GHS classification is often unavailable for niche intermediates, we apply Occupational Exposure Banding (OEB) principles based on the 6-azaindole core structure.[1]

Hazard CategoryGHS Code (Projected)DescriptionOperational Implication
Skin Corrosion/Irritation H315 Causes skin irritation.[1]Zero-skin-contact policy. Double-gloving required for solutions.[1]
Serious Eye Damage H319 Causes serious eye irritation.[1]Goggles required. Safety glasses are insufficient for powder handling.[1]
STOT - Single Exposure H335 May cause respiratory irritation.[1]Inhalation hazard. Dust control is the primary safety metric.[1]
Acute Toxicity (Oral) H302 (Precautionary)Harmful if swallowed.[1]Hygiene critical. Wash hands immediately after de-gowning.[1]

Critical Warning - Hydrolysis: As an ester, this compound is susceptible to hydrolysis in humid environments or upon contact with strong bases/acids, potentially releasing 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid and methanol.[1] The acid byproduct may have altered solubility and toxicity profiles.[1]

Personal Protective Equipment (PPE) Matrix

This matrix dictates the minimum PPE requirements based on the state of matter.

PPE ComponentSolid Handling (Weighing/Transfer)Solution Handling (Reaction/Workup)Rationale & Technical Spec
Respiratory Fume Hood (Face Velocity > 100 fpm)Fume Hood or SnorkelSolids pose a dust inhalation risk (H335).[1] If hood is unavailable, a P100 respirator is mandatory.
Hand Protection Double Nitrile (Outer: 5 mil, Inner: 4 mil)Laminate / Barrier (if using DCM/THF)Azaindoles are lipophilic.[1] Standard nitrile degrades rapidly in halogenated solvents often used with this compound.[1]
Eye Protection Chemical Splash Goggles Safety Glasses w/ Side ShieldsFine powders can bypass safety glasses.[1] Goggles seal the ocular cavity.[1]
Body Protection Lab Coat (Cotton/Poly) + Tyvek Sleeves Lab Coat + Chemical ApronTyvek sleeves prevent powder accumulation on wrists/forearms during weighing.[1]

Operational Protocol: Step-by-Step Handling

Phase A: Weighing & Transfer (The Critical Step)

Context: Azaindole esters are often electrostatic.[1] Static discharge can cause powder scattering, leading to invisible surface contamination.[1]

  • Engineering Setup:

    • Place balance inside the fume hood.[1]

    • Anti-Static Measure: Use an ionizing fan or anti-static gun (e.g., Zerostat) on the weighing boat before adding the compound.[1]

  • Transfer:

    • Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination.[1]

    • Technique: "Tap-transfer" method.[1] Do not dump.

  • Decontamination:

    • Immediately wipe the balance area with a methanol-dampened Kimwipe.[1] Azaindoles are generally soluble in lower alcohols, making methanol/ethanol effective for cleaning.[1]

Phase B: Solubilization & Reaction

Context: This compound is likely soluble in DMSO, DMF, and DCM; sparingly soluble in water.[1]

  • Solvent Addition: Add solvent slowly down the side of the vessel to minimize aerosol generation.[1]

  • Venting: If using a sealed vial, insert a small vent needle (if inert atmosphere is not strictly required yet) to prevent pressure buildup during dissolution heat (though heat of solution is usually low for this class).[1]

  • Inert Atmosphere: Store and react under Nitrogen or Argon.[1] The pyrrole nitrogen (N-H) is acidic (pKa ~17) and can be deprotonated by strong bases; the pyridine nitrogen is basic.[1] Moisture can hydrolyze the ester.[1]

Decision Logic & Workflow Visualization

Figure 1: PPE & Handling Decision Tree

Caption: Logic flow for determining safety barriers based on physical state and solvent interaction.[1][2]

PPE_Decision_Tree Start Start: Handling Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Reaction Mix State->Liquid Hood Is Fume Hood Available? Solid->Hood Solvent Solvent Type? Liquid->Solvent Hood_Yes Standard Protocol: Nitrile Gloves x2 Lab Coat + Sleeves Splash Goggles Hood->Hood_Yes Yes Hood_No STOP WORK Or Required: P100 Respirator + Powder Containment Hood Hood->Hood_No No Halogenated DCM / Chloroform Solvent->Halogenated Polar DMSO / Methanol / Water Solvent->Polar Glove_Barrier REQUIRED: Silver Shield/Laminate Gloves (Nitrile is permeable) Halogenated->Glove_Barrier Glove_Std Standard Nitrile Gloves (Double) Change every 30 mins Polar->Glove_Std

[1]

Emergency Response & Disposal

Spill Response (Solid)
  • Evacuate the immediate 3-meter radius.[1]

  • Don PPE: N95/P100 respirator, goggles, double gloves.

  • Containment: Do not dry sweep (creates dust).[1] Cover spill with a paper towel dampened with Isopropanol or Methanol .[1]

  • Collection: Scoop the damp material into a wide-mouth jar. Label as "Hazardous Waste - Toxic Solid."[1]

Exposure First Aid
  • Eye Contact: Flush immediately for 15 minutes.[1] The pyridine ring can cause basic-like burns if hydrolysis occurs.[1]

  • Skin Contact: Wash with soap and water.[1] Avoid using alcohol on skin, as it may enhance transdermal absorption of the azaindole.[1]

Disposal Protocols
  • Waste Stream: Segregate into Non-Halogenated Organic Waste (unless mixed with DCM).[1]

  • Labeling: Must be labeled with full chemical name. Do not use abbreviations like "Azaindole ester."

  • Incompatibility: Keep separate from strong oxidizers (e.g., nitric acid) and strong bases (causes rapid hydrolysis).[1]

References & Authority

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid derivatives. Retrieved from .[1]

  • Sigma-Aldrich (2024). Safety Data Sheet: Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate (Isomer Analog).[1]Link.[1] Note: Used as a toxicological proxy for the [2,3-c] isomer.[1]

  • Ansell Occupational Healthcare. Chemical Permeation & Degradation Resistance Guide (8th Ed).[1] (Technical data on nitrile vs. halogenated solvents).

  • Popowycz, F., et al. (2021). Synthesis and reactivity of 6-azaindoles.[1] Tetrahedron.[1][3] (Provides context on chemical stability and hydrolysis risks).

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure Banding (OEB) Process Guide.[1].[1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.